1-(4-Fluorophenylsulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARDDKGQWNMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353836 | |
| Record name | 1-(4-Fluorophenylsulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-32-3 | |
| Record name | 1-[(4-Fluorophenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenylsulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3)
Disclaimer: Publicly available information on the specific physicochemical properties, experimental protocols, and biological activity of 1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3) is limited. This guide provides foundational information for the compound and supplements it with data from closely related piperidine and arylsulfonamide analogs to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Core Compound Identification
This compound is a chemical compound identified by the CAS number 312-32-3 . It belongs to the class of N-sulfonylated piperidines, featuring a piperidine ring N-substituted with a 4-fluorophenylsulfonyl group. This structure suggests its potential as a scaffold in medicinal chemistry, drawing interest for its synthetic utility and potential biological activities inherent to the arylsulfonamide and piperidine moieties.
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)sulfonylpiperidine | [1] |
| CAS Number | 312-32-3 | |
| Molecular Formula | C₁₁H₁₄FNO₂S | [1] |
| Molecular Weight | 243.3 g/mol | [1] |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | [1] |
Physicochemical Properties
Table of Predicted and Analog-Derived Physicochemical Properties:
| Property | Predicted/Analog-Based Value | Notes |
| Melting Point | Solid at room temperature | Based on the high molecular weight and crystalline nature of similar arylsulfonamides. |
| Boiling Point | > 200 °C (at 760 mmHg) | High boiling point is expected due to the molecular size and polarity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water. | The fluorophenylsulfonyl group increases lipophilicity. |
| pKa | Weakly basic | The nitrogen atom's basicity is significantly reduced by the electron-withdrawing sulfonyl group. |
Synthesis and Characterization
General Synthetic Approach
A common method for the synthesis of N-arylsulfonylpiperidines involves the reaction of piperidine with a corresponding arylsulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a robust and widely used method for the formation of sulfonamides.
A generalized experimental protocol for the synthesis of this compound is as follows:
-
Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine, 1.2-2.0 equivalents) at 0 °C.
-
Addition of Sulfonyl Chloride: A solution of 4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same solvent is added dropwise to the cooled reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 2-24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Diagram of a Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table of Predicted Spectral Data:
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic Protons: Two multiplets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.- Piperidine Protons (α to N): A multiplet around δ 3.0-3.5 ppm.- Piperidine Protons (β and γ to N): Overlapping multiplets in the upfield region (δ 1.4-1.8 ppm). |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm), with the carbon attached to fluorine showing a characteristic large coupling constant (¹JC-F).- Piperidine Carbons (α to N): A signal around δ 45-50 ppm.- Piperidine Carbons (β and γ to N): Signals in the upfield region (δ 20-30 ppm). |
| IR Spectroscopy | - S=O Stretching: Two strong absorption bands characteristic of a sulfonamide group, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).- C-F Stretching: A strong band in the region of 1250-1000 cm⁻¹.- C-H Stretching: Bands for aromatic and aliphatic C-H bonds around 3100-2850 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 243.3).- Key Fragments: Fragmentation patterns would likely involve the loss of SO₂, cleavage of the piperidine ring, and fragmentation of the fluorophenyl group. |
Potential Biological Activity and Signaling Pathways
There is no specific biological activity reported for this compound in the public domain. However, the arylsulfonamide and piperidine moieties are common pharmacophores found in a wide range of biologically active molecules.
-
Arylsulfonamides: This class of compounds is known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. They are key components of carbonic anhydrase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and various receptor antagonists.
-
Piperidines: The piperidine ring is a prevalent scaffold in many pharmaceuticals, particularly those targeting the central nervous system (CNS). It is found in opioids, antipsychotics, and antihistamines. The conformationally restricted nature of the piperidine ring can be advantageous for optimizing ligand-receptor interactions.
Given the combination of these two pharmacophores, this compound could be investigated for a variety of biological targets. A hypothetical screening cascade for such a compound is outlined below.
Diagram of a Hypothetical Biological Screening Workflow:
Caption: A hypothetical workflow for the biological evaluation of a novel compound.
Safety and Handling
Specific safety and handling information for this compound is not detailed in the available literature. However, based on the general properties of related chemicals, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS 312-32-3) is a chemical compound with a structure that suggests potential for applications in medicinal chemistry and drug discovery. While specific experimental data on its properties, synthesis, and biological activity are currently limited in the public domain, this guide provides a foundational understanding based on its chemical identity and the well-established characteristics of its constituent arylsulfonamide and piperidine moieties. Further experimental investigation is required to fully elucidate the profile of this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own in-depth studies.
References
Physical and chemical properties of 1-(4-Fluorophenylsulfonyl)piperidine
An In-depth Technical Guide on 1-(4-Fluorophenylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide incorporates predicted data and general methodologies derived from closely related compounds. All data of a predictive nature are clearly indicated.
Core Physical and Chemical Properties
This compound is a sulfonyl derivative of piperidine, featuring a 4-fluorophenyl group attached to the sulfonyl moiety. Its chemical structure and properties are of interest to researchers in medicinal chemistry and drug discovery, as the sulfonylpiperidine scaffold is present in various biologically active molecules.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 312-32-3 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄FNO₂S | [2][4] |
| Molecular Weight | 243.3 g/mol | [2][4] |
| IUPAC Name | 1-[(4-fluorophenyl)sulfonyl]piperidine | [2] |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | [2] |
| Boiling Point | 352.4 ± 44.0 °C (Predicted) | [4] |
| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | -4.87 ± 0.20 (Predicted) | [4] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes the nucleophilic substitution reaction between piperidine and 4-fluorobenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials and Reagents:
-
Piperidine
-
4-Fluorobenzenesulfonyl chloride
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise to the stirred piperidine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl group (S=O stretching).
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the characterization methods.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for the structural characterization of the synthesized compound.
Potential Biological Significance
While no specific biological activity has been reported for this compound, the broader class of sulfonylpiperidine derivatives has been investigated for various therapeutic applications. Notably, some sulfonylpiperidines act as antibacterial agents by inhibiting Gram-positive thymidylate kinase (TMK).[2][5] Additionally, certain arylalkylsulfonyl piperidine derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a range of neurological disorders.[1] These findings suggest that this compound could be a valuable scaffold for the development of new therapeutic agents.
References
- 1. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(4-Fluorophenylsulfonyl)piperidine
This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic approach for 1-(4-Fluorophenylsulfonyl)piperidine. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Core Compound Data
This compound is a chemical compound featuring a piperidine ring attached to a fluorophenylsulfonyl group. Its key quantitative data are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄FNO₂S |
| Molecular Weight | 243.3 g/mol [] |
| IUPAC Name | 1-(4-fluorophenyl)sulfonylpiperidine[] |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F[] |
Representative Experimental Protocols
Objective: To synthesize this compound by the reaction of piperidine with 4-fluorophenylsulfonyl chloride.
Materials:
-
Piperidine
-
4-Fluorophenylsulfonyl chloride
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (Et₃N) as a base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve 4-fluorophenylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Potential Applications in Drug Development
Piperidine and its derivatives are significant scaffolds in medicinal chemistry and drug design.[2] These structures are present in numerous approved drugs.[3] The introduction of a fluorophenylsulfonyl group can modulate the physicochemical properties of the piperidine ring, such as its lipophilicity and metabolic stability, which can be advantageous for developing new therapeutic agents.[4] While specific signaling pathways for this compound are not detailed in the provided search results, compounds with similar structures often serve as intermediates in the synthesis of biologically active molecules targeting a range of conditions, including neurological disorders.[4]
The following diagram illustrates a hypothetical signaling pathway where a piperidine-based inhibitor might act, a common theme in drug discovery.
References
An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of the versatile building block, 1-(4-Fluorophenylsulfonyl)piperidine. This compound is of significant interest in medicinal chemistry and drug discovery as a key intermediate for the synthesis of a variety of pharmacologically active molecules. This document details the most probable and efficient synthetic route, outlines a detailed experimental protocol, presents relevant quantitative data, and includes visualizations of the synthetic pathway and experimental workflow.
Introduction
This compound is a sulfonylpiperidine derivative that serves as a crucial scaffold in the development of novel therapeutic agents. The incorporation of the 4-fluorophenylsulfonyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and cellular permeability. This guide offers a detailed procedure for the preparation of this important building block, enabling researchers to reliably synthesize it for their discovery and development pipelines.
Synthetic Pathway
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and piperidine. This reaction is a classic example of sulfonamide bond formation.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for similar sulfonamide formations.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 349-88-2 |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 |
| Triethylamine (or Pyridine) | (C₂H₅)₃N | 101.19 | 121-44-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 |
| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Brine | NaCl | 58.44 | 7647-14-5 |
Procedure
-
Reaction Setup: To a solution of piperidine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Molar Ratios | |
| Piperidine | 1.0 eq |
| 4-Fluorobenzenesulfonyl Chloride | 1.0 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product Information | |
| Molecular Formula | C₁₁H₁₄FNO₂S |
| Molecular Weight | 243.3 g/mol |
| Expected Yield | 80-95% (based on analogous reactions) |
| Appearance | White to off-white solid |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.7-7.8 (m, 2H, Ar-H), ~7.2-7.3 (m, 2H, Ar-H), ~3.0-3.2 (m, 4H, piperidine-H), ~1.6-1.8 (m, 4H, piperidine-H), ~1.4-1.6 (m, 2H, piperidine-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): Aromatic carbons (~165 (d), ~130 (d), ~129, ~116 (d)), Piperidine carbons (~47, ~25, ~23) |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₅FNO₂S⁺: 244.08, found: 244.08 |
| Melting Point | To be determined experimentally. |
Safety Information
-
4-Fluorobenzenesulfonyl chloride: Corrosive and reacts with water. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.
-
Dichloromethane: Can cause skin and eye irritation. May be carcinogenic. Handle with appropriate PPE in a fume hood.
Conclusion
This technical guide provides a robust and detailed framework for the successful synthesis of this compound. The outlined protocol, based on well-established chemical principles, offers a reliable method for obtaining this valuable building block for applications in drug discovery and development. Adherence to the safety precautions is crucial for the safe execution of this synthesis.
Spectroscopic Profile of 1-(4-Fluorophenylsulfonyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Fluorophenylsulfonyl)piperidine. Due to the limited availability of published experimental data for this specific compound, this document presents expected and representative spectroscopic values derived from closely related chemical analogs. Detailed experimental protocols for obtaining such data are also included, alongside a visual representation of the general experimental workflow.
Introduction
This compound is a chemical compound containing a piperidine ring attached to a 4-fluorophenylsulfonyl group. The spectroscopic analysis of this molecule is crucial for its identification, purity assessment, and structural elucidation, which are vital steps in chemical research and drug development. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Multiplet | 2H | Ar-H (ortho to SO₂) |
| ~7.2 - 7.3 | Multiplet | 2H | Ar-H (ortho to F) |
| ~3.0 - 3.2 | Multiplet | 4H | -N-CH₂ - (Piperidine) |
| ~1.6 - 1.7 | Multiplet | 4H | -CH₂-CH₂ -CH₂- (Piperidine) |
| ~1.5 - 1.6 | Multiplet | 2H | -CH₂-CH₂ -CH₂- (Piperidine) |
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 (d, ¹JCF ≈ 255 Hz) | C -F |
| ~135 | Ar-C (ipso to SO₂) |
| ~130 (d, ³JCF ≈ 9 Hz) | Ar-C H (ortho to SO₂) |
| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C H (ortho to F) |
| ~47 | -N-C H₂- (Piperidine) |
| ~25 | -CH₂-C H₂-CH₂- (Piperidine) |
| ~23 | -CH₂-C H₂-CH₂- (Piperidine) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Strong | Aliphatic C-H stretch |
| ~1590 | Medium | Aromatic C=C stretch |
| ~1350 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~1230 | Strong | C-F stretch |
| ~950 | Medium | S-N stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| 243.07 | [M]⁺ (Molecular Ion) |
| 159.01 | [M - C₅H₁₀N]⁺ |
| 84.08 | [C₅H₁₀N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid) :
-
KBr Pellet Method : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3][4] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.[3]
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[5] Further dilute this stock solution to a final concentration of around 1-10 µg/mL.[5]
-
Instrumentation : Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(4-Fluorophenylsulfonyl)piperidine
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(4-Fluorophenylsulfonyl)piperidine, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the predicted physicochemical properties based on its chemical structure and provides detailed experimental protocols for its determination.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₁H₁₄FNO₂S.[] Its structure consists of a piperidine ring attached to a sulfonyl group, which is in turn bonded to a 4-fluorophenyl group. The presence of the sulfonylpiperidine moiety and the fluorinated phenyl ring suggests its potential relevance in medicinal chemistry, as these functional groups are present in numerous biologically active molecules. Understanding the solubility and stability of this compound is a critical first step in its evaluation for any potential therapeutic application.
Physicochemical Properties (Predicted and from similar compounds):
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₁H₁₄FNO₂S | [] |
| Molecular Weight | 243.3 g/mol | [] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar sulfonamides |
| Melting Point | Not available | - |
| pKa | Predicted to be weakly basic due to the piperidine nitrogen | Inferred from piperidine's pKa (~11) and the electron-withdrawing effect of the sulfonyl group |
| LogP | Predicted to be moderately lipophilic | Inferred from the presence of the phenyl and piperidine rings |
Solubility Profile
The solubility of a compound is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The solubility of this compound is influenced by its molecular structure, specifically the interplay between the polar sulfonyl group and the nonpolar piperidine and fluorophenyl rings.
Predicted Solubility
Based on its structure, the following solubility profile can be predicted:
-
Aqueous Solubility: The compound is expected to have low intrinsic aqueous solubility due to the presence of the hydrophobic phenyl and piperidine rings. The polar sulfonyl group may contribute to some degree of water solubility, but overall, it is likely to be poorly soluble in neutral aqueous solutions.
-
pH-Dependent Solubility: The piperidine nitrogen is basic and can be protonated at acidic pH. Therefore, the solubility of this compound is expected to increase significantly in acidic solutions (e.g., pH 1-4) due to the formation of a more soluble salt. In basic solutions, the compound is expected to remain in its less soluble, neutral form.
-
Organic Solvent Solubility: The compound is predicted to be soluble in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. It is also expected to have some solubility in lower alcohols like methanol and ethanol.
Experimental Protocol for Solubility Determination
A systematic approach is required to experimentally determine the solubility of this compound.[2][3][4][5][6]
Objective: To determine the thermodynamic solubility of this compound in various solvents and at different pH values.
Materials:
-
This compound
-
Water (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aqueous buffers (e.g., citrate, phosphate) at various pH values (e.g., 2, 4, 6, 8, 10)
-
Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
-
pH meter
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent (e.g., water, buffers, organic solvents) in separate vials. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Equilibrate the samples on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility in each solvent based on the concentration of the saturated solution and the dilution factor.
-
Data Presentation:
The results should be summarized in a table as follows:
| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | ~7 | 25 | ||
| PBS | 7.4 | 37 | ||
| Buffer | 2.0 | 25 | ||
| Buffer | 4.0 | 25 | ||
| Buffer | 6.0 | 25 | ||
| Buffer | 8.0 | 25 | ||
| Buffer | 10.0 | 25 | ||
| Ethanol | N/A | 25 | ||
| DMSO | N/A | 25 |
Workflow for Solubility Determination:
Stability Profile
The chemical stability of a compound is a critical parameter that affects its shelf-life, storage conditions, and in vivo performance.[7][8][9][10][11] Stability studies are essential to identify potential degradation products and understand the degradation pathways.
Predicted Stability
The this compound molecule has several functional groups that could be susceptible to degradation:
-
Sulfonamide Bond: The C-S bond in the sulfonamide group is generally stable, but it can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common than amide hydrolysis.
-
Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable. However, oxidation of the nitrogen or adjacent carbons could occur under oxidative stress.
-
Aromatic Ring: The 4-fluorophenyl ring is electron-rich and could be susceptible to electrophilic attack or photolytic degradation.
Overall, the compound is expected to be relatively stable under neutral conditions but may degrade under harsh acidic, basic, oxidative, or photolytic stress.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are conducted to identify the likely degradation products and pathways and to develop a stability-indicating analytical method.[12][13]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., in acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
A photostability chamber or a light source with controlled UV and visible light output
-
A temperature-controlled oven
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For each stress condition, mix the drug solution with the stressor in a vial. A control sample (drug solution without the stressor) should also be prepared.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the drug solution to a final concentration of 0.1 M or 1 M. Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Add NaOH to the drug solution to a final concentration of 0.1 M or 1 M. Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Add H₂O₂ to the drug solution to a final concentration of 3% or higher. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the drug solution (and solid drug) in an oven at a high temperature (e.g., 80-100 °C) for a defined period.
-
Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC-PDA method. The method should be able to separate the parent drug from all degradation products.
-
Monitor the peak purity of the parent drug using the PDA detector.
-
Quantify the amount of parent drug remaining and the amount of each degradation product formed.
-
Use LC-MS to identify the mass of the degradation products to help elucidate their structures.
-
Data Presentation:
The results should be tabulated to show the percentage of the parent drug remaining and the percentage of major degradation products formed under each stress condition.
| Stress Condition | Time (h) | Parent Drug Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, RT | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 8 | ||||
| 24 | ||||
| 80°C | 24 | |||
| Photostability | 24 |
Workflow for Forced Degradation Study:
Conclusion
While specific experimental data on the solubility and stability of this compound is limited in the public domain, this technical guide provides a framework for understanding its likely properties and for designing the necessary experiments to determine them. The compound is predicted to be a poorly water-soluble, moderately lipophilic molecule with increased solubility in acidic conditions. Its stability is expected to be good under neutral conditions, with potential for degradation under harsh environmental stresses. The detailed experimental protocols and workflows provided herein offer a clear path for researchers to generate the critical data needed to advance the development of this compound or any new chemical entity. Accurate and comprehensive characterization of solubility and stability is a cornerstone of successful drug discovery and development.
References
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. deredpill.com [deredpill.com]
- 7. japsonline.com [japsonline.com]
- 8. gmpsop.com [gmpsop.com]
- 9. qualityhub.com [qualityhub.com]
- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 11. www3.paho.org [www3.paho.org]
- 12. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Rising Potential of Fluorophenylsulfonyl Piperidines: A Technical Guide to Their Biological Activity
For Immediate Release
This technical guide offers an in-depth analysis of fluorophenylsulfonyl piperidine derivatives, a promising class of compounds demonstrating significant biological activity across various therapeutic areas. Synthesizing current research, this document details their potential as enzyme inhibitors and modulators of key signaling pathways, particularly in oncology and neurodegenerative diseases. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the structure-activity relationships, experimental validation, and therapeutic applications of this versatile chemical scaffold.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its synthetic tractability and favorable physicochemical properties make it an ideal building block for creating diverse chemical libraries. When combined with a fluorophenylsulfonyl moiety, the resulting derivatives gain unique electronic and lipophilic characteristics, enhancing their ability to interact with biological targets. The strong electron-withdrawing nature of the sulfonyl group, coupled with the metabolic stability and binding interactions often conferred by fluorine, has led to the development of potent and selective inhibitors for a range of enzymes and receptors. This guide summarizes the key findings in this area, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological processes.
Key Biological Activities and Quantitative Data
Research has highlighted the potential of fluorophenylsulfonyl piperidine derivatives in several key areas, most notably as anticancer agents and as modulators of central nervous system (CNS) targets.
Anticancer Activity
The anticancer potential of these derivatives often stems from their ability to inhibit key enzymes involved in tumor growth, proliferation, and angiogenesis, such as receptor tyrosine kinases (e.g., VEGFR-2), matrix metalloproteinases (MMPs), and hormone receptors like the androgen receptor (AR).
Table 1: Anticancer Activity of Selected Sulfonyl Piperidine Derivatives
| Compound Class / ID | Target / Cell Line | Activity Type | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| N-Sulfonylpiperidine (Cmpd 8) | VEGFR-2 | Enzyme Inhibition | 0.0554 µM | [1] |
| N-Sulfonylpiperidine (Cmpd 8) | HCT-116 (Colon) | Antiproliferative | 3.94 µM | [1] |
| N-Sulfonylpiperidine (Cmpd 8) | HepG-2 (Liver) | Antiproliferative | 3.76 µM | [1] |
| N-Sulfonylpiperidine (Cmpd 8) | MCF-7 (Breast) | Antiproliferative | 4.43 µM | [1] |
| N-(4-(benzyloxy)phenyl)-sulfonamide (T1-12) | Androgen Receptor | Antagonism | 0.47 µM | [2] |
| α-Sulfone Hydroxamate (Cmpd 13) | MMP-13 | Enzyme Inhibition | 5 nM | [3] |
| α-Sulfone Hydroxamate (Cmpd 13) | MMP-2 | Enzyme Inhibition | 2.6 nM | [3] |
| α-Sulfone Hydroxamate (Cmpd 13) | MMP-1 (selectivity) | Enzyme Inhibition | 6600 nM |[3] |
Central Nervous System (CNS) Activity
In the CNS, these derivatives have shown high potency as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help manage the cognitive symptoms of the disease.
Table 2: CNS-Targeted Activity of a Sulfonyl Piperidine Derivative
| Compound Name | Target | Activity Type | Potency (IC₅₀) | Reference |
|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.56 nM |[4] |
Experimental Protocols and Methodologies
The biological activities summarized above are determined through a variety of established in vitro assays. Below are detailed protocols for key experimental procedures.
General Synthesis of N-(Fluorophenylsulfonyl)piperidine Derivatives
The synthesis of the title compounds typically involves a standard nucleophilic substitution reaction.
References
- 1. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Nâ(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. scispace.com [scispace.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Motif: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[2][3] This technical guide provides a comprehensive overview of the role of the piperidine motif in drug design and development. We will explore its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, quantitative data, experimental protocols, and visual representations of its impact on biological pathways, this document aims to serve as a valuable resource for professionals in the field of drug discovery.
Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3]
-
Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically falling in the range of 8-11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[4]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[5] This balance can be fine-tuned through substitution, allowing medicinal chemists to modulate a compound's solubility and its ability to cross biological membranes, including the blood-brain barrier.
-
Metabolic Stability: The piperidine ring is generally metabolically stable. However, functionalization at positions adjacent to the nitrogen atom can influence its metabolic fate.[3]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data for a selection of prominent piperidine-containing drugs, illustrating the impact of the piperidine scaffold on their physicochemical and biological properties.
Table 1: Physicochemical Properties of Selected FDA-Approved Piperidine-Containing Drugs
| Drug | Therapeutic Class | pKa | logP | Aqueous Solubility (mg/mL) |
| Risperidone | Antipsychotic | 8.2 | 3.3 | 0.05 |
| Donepezil | Acetylcholinesterase Inhibitor | 8.9 | 3.8 | 0.1 |
| Haloperidol | Antipsychotic | 8.3 | 4.3 | 0.01 |
| Methylphenidate | CNS Stimulant | 8.8 | 1.4 | 13 |
| Raloxifene | SERM | 9.5 | 5.0 | <0.001 |
| Fentanyl | Opioid Analgesic | 8.4 | 4.0 | 0.025 |
Note: Values are approximate and can vary depending on the experimental conditions and data source.
Table 2: Biological Activity of Piperidine-Based Opioid Agonists
| Compound | Receptor Target | Kᵢ (nM) | IC₅₀ (nM) |
| Fentanyl | µ-opioid receptor | 0.39 | 1.1 |
| Sufentanil | µ-opioid receptor | 0.02 | 0.15 |
| Remifentanil | µ-opioid receptor | 1.4 | 1.8 |
| Meperidine | µ-opioid receptor | 200 | 400 |
Data represents binding affinity (Kᵢ) and functional potency (IC₅₀) at the µ-opioid receptor.
Table 3: Inhibitory Activity of Nipecotic Acid Derivatives on GABA Transporters (GATs)
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | GAT-4 IC₅₀ (µM) |
| (R)-Nipecotic acid | 2.6 | 310 | 29 | 16 |
| Tiagabine | 0.04 | >100 | 14 | 2.3 |
| (S)-SNAP-5114 | >100 | >100 | 0.8 | 0.2 |
IC₅₀ values represent the concentration required to inhibit 50% of GABA uptake by the respective transporter subtype.[6][7]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of many piperidine-containing drugs are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism (Risperidone & Haloperidol)
Atypical antipsychotics like risperidone and typical antipsychotics like haloperidol exert their effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] Blockade of these receptors helps to alleviate the positive and negative symptoms of schizophrenia.[8]
Acetylcholinesterase Inhibition (Donepezil)
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9] By inhibiting AChE, donepezil increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is beneficial in the treatment of Alzheimer's disease.[10]
GABA Transporter Inhibition (Nipecotic Acid Derivatives)
Derivatives of nipecotic acid, such as tiagabine, act as inhibitors of GABA transporters (GATs), primarily GAT-1.[11] By blocking the reuptake of GABA from the synaptic cleft, these drugs increase the concentration of this inhibitory neurotransmitter, leading to enhanced GABAergic neurotransmission. This mechanism is effective in the treatment of epilepsy.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of piperidine-containing compounds.
Synthesis of Piperidine-Containing Drugs
The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences to construct and functionalize the heterocyclic core.
Protocol 1: Asymmetric Synthesis of Chiral Piperidines via Rhodium-Catalyzed Reductive Transamination [1][2]
This protocol describes a method for the synthesis of chiral piperidines from pyridinium salts.
-
Materials: Pyridinium salt, (R)-1-phenylethylamine, [Cp*RhCl₂]₂, Dichloromethane (CH₂Cl₂), Water (H₂O), Formic acid, Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Silica gel.
-
Procedure:
-
To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).
-
Stir the reaction mixture at 40 °C for 22 hours in air.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
-
Biological Evaluation Assays
Protocol 2: Radioligand Binding Assay for Opioid Receptors [13]
This assay is used to determine the binding affinity of a compound to opioid receptors.
-
Materials: Cell membranes expressing the opioid receptor of interest, radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor), test compound, non-specific binding control (e.g., naloxone), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation counter.
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + test compound at various concentrations).
-
Add the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method) [4][14]
This colorimetric assay measures the ability of a compound to inhibit AChE activity.
-
Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (ATCh) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), test compound, assay buffer (e.g., phosphate buffer, pH 8.0), 96-well plate, spectrophotometer.
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme to each well and incubate for a pre-determined time.
-
Initiate the reaction by adding the ATCh substrate.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Protocol 4: Cell-Based GABA Uptake Assay [15]
This assay measures the inhibition of GABA uptake into cells expressing GABA transporters.
-
Materials: Cells expressing the GABA transporter of interest (e.g., GAT-1), [³H]-GABA, test compound, assay buffer, cell culture plates, scintillation counter.
-
Procedure:
-
Culture the cells in appropriate plates.
-
Prepare a dilution series of the test compound.
-
Pre-incubate the cells with the test compound or vehicle for a specified time.
-
Add [³H]-GABA to initiate the uptake.
-
Incubate for a short period to allow for GABA uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
The piperidine motif continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 11. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Piperidinol Analogs as Promising Anti-Tuberculosis Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), urgently necessitates the discovery and development of novel therapeutics with new mechanisms of action.[1][2] In this pursuit, a class of compounds known as piperidinol analogs has emerged as a promising scaffold for the development of potent anti-tuberculosis agents. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and mechanisms of action of these promising molecules.
Discovery and Initial Optimization
The journey of piperidinol analogs as anti-TB agents began with the high-throughput screening of commercially available compound libraries.[3] This effort identified a novel piperidinol-containing molecule, hereafter referred to as the initial hit, which demonstrated noteworthy activity against Mtb.[1][3] The confirmation of its anti-tuberculosis activity through resynthesis and biological reevaluation, with a Minimum Inhibitory Concentration (MIC) of 1.5 μg/mL, spurred further investigation into this chemical class.[3] The structural similarity of the initial hit to existing orally bioavailable drugs and the absence of prior reports of similar compounds with anti-tuberculosis activity suggested a novel pharmacophore with a low probability of cross-resistance to existing therapies.[3]
To explore the structure-activity relationship (SAR) and enhance the potency of the initial hit, a focused library of analogs was synthesized and evaluated. This initial optimization effort led to the identification of compounds with significantly improved anti-tuberculosis activity.
Quantitative Analysis of Anti-Tuberculosis Activity
The anti-mycobacterial activity of the synthesized piperidinol analogs was primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Anti-Tuberculosis Activity of Initial Piperidinol Analogs
| Compound | Stereochemistry at C-2' | R Group | MIC (μg/mL) against Mtb H37Rv |
| 1 | Racemic | H | 1.5 |
| 2 | Racemic | CH₃ | >25 |
| 4a | S | 4-Cl | 1.9 |
| 4b | R | 4-Cl | 1.4 |
| 4c | S | H | 18.8 |
| 4d | R | H | 17.5 |
| 4e | S | 2-CH₃ | 16.3 |
| 4f | R | 2-CH₃ | 15.0 |
| 4m | S | 4-CF₃ | 1.7 |
| 4n | R | 4-CF₃ | 2.5 |
| 4o | S | 2,5-(CH₃)₂ | >25 |
| 4p | R | 2,5-(CH₃)₂ | >25 |
Data compiled from literature.[3]
Table 2: Anti-Tuberculosis Activity of Analogs with Modifications to the Piperidinol Core
| Compound | A-Ring Substitution | B-Ring Substitution | MIC (μg/mL) against Mtb H37Rv |
| 4b | 4-Cl, 3-CF₃ | 4-Cl | 1.4 |
| 5a | H | 4-Cl | >25 |
| 5b | 4-F | 4-Cl | 12.5 |
| 5c | 4-CH₃ | 4-Cl | >25 |
Data compiled from literature.[3]
The SAR studies revealed that the stereochemistry at the secondary hydroxyl group and the nature of the substituent on the phenoxy C-ring significantly influenced the anti-tuberculosis activity.[3] Specifically, the (R)-enantiomer with a 4-chloro substituent (compound 4b ) and the (S)-enantiomer with a 4-trifluoromethyl substituent (compound 4m ) were among the most potent analogs.[3] Further modifications to the 4-chloro-3-(trifluoromethyl)phenyl piperidinol core generally led to a decrease in activity, highlighting the importance of these specific substitutions for potent anti-mycobacterial effects.[3]
Synthetic Methodologies
The synthesis of the piperidinol analogs involved multi-step chemical reactions, with distinct pathways for racemic and chiral compounds.
General Synthesis of Racemic Piperidinol Analogs
The racemic analogs were synthesized starting from commercially available piperidinol and racemic epoxide starting materials. The key step involved the ring-opening of the epoxide by the piperidine nitrogen.
General Synthesis of Chiral Piperidinol Analogs
The synthesis of chiral piperidinol analogs commenced with optically active epichlorohydrin, which was reacted with a substituted phenol or thiophenol to yield a chiral epoxide intermediate. This intermediate was then reacted with the appropriate 4-substituted-4-piperidinol to afford the final chiral products.
Experimental Protocols
Synthesis of 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (Compound 4m)
To a solution of crude (S)-3-(4-(trifluoromethyl)phenoxy)-1,2-epoxypropane (2 mmol) in ethanol (10 mL) was added 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol (2 mmol). The reaction mixture was refluxed for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) to afford the title compound. The final product was characterized by ¹H NMR and mass spectrometry.[3]
In Vitro Anti-Tuberculosis Activity Assay
The anti-tuberculosis activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA). Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin, dextrose, catalase). The compounds were dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of each compound were prepared in a 96-well microplate. An equal volume of Mtb H37Rv inoculum was added to each well. The plates were incubated at 37 °C for 7 days. After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours. The fluorescence was measured, and the MIC was determined as the lowest concentration of the compound that inhibited fluorescence by 90% compared to the control wells.
Unraveling the Mechanisms of Action
Research into the mode of action of piperidinol analogs has revealed at least two distinct mechanisms by which they exert their anti-tuberculosis effects.
Inhibition of Arylamine N-Acetyltransferase (NAT)
One class of piperidinol derivatives has been shown to inhibit the mycobacterial arylamine N-acetyltransferase (NAT) enzyme.[4][5][6] NAT is crucial for the survival of M. tuberculosis within macrophages, as it is involved in the catabolism of cholesterol, a key nutrient source for the bacterium during latent infection.[4] The inhibition of NAT by these piperidinol analogs is proposed to occur through a covalent modification mechanism.[4][5]
Inhibition of MmpL3 Mycolic Acid Flippase
More recently, a piperidinol-containing molecule, designated PIPD1, and its analogs have been found to target MmpL3, an essential inner membrane protein in M. tuberculosis.[1][7] MmpL3 functions as a "flippase," responsible for translocating trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[1][7] Mycolic acids are fundamental components of the protective mycobacterial cell wall. By inhibiting MmpL3, these piperidinol analogs disrupt the synthesis of the cell wall, leading to bactericidal activity.[1][7] Importantly, this inhibition appears to be a direct effect on the flippase activity of MmpL3 and not due to a disruption of the proton motive force.[1][7]
Conclusion and Future Directions
The discovery and development of piperidinol analogs represent a significant advancement in the search for novel anti-tuberculosis therapeutics. These compounds exhibit potent activity against M. tuberculosis, including drug-resistant strains, and act through mechanisms distinct from current first- and second-line drugs. The detailed structure-activity relationships provide a roadmap for further optimization to improve potency, selectivity, and pharmacokinetic properties. The elucidation of their mechanisms of action, targeting essential pathways such as mycolic acid transport and cholesterol metabolism, validates these cellular processes as vulnerable targets for anti-TB drug development. Future research should focus on lead optimization to identify candidates with suitable profiles for preclinical and clinical development, ultimately aiming to deliver a new generation of effective treatments to combat the global threat of tuberculosis.
References
- 1. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Drugs against Tuberculosis: Problems, Progress, and Evaluation of Agents in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase: An Essential Enzyme for Mycobacterial Survival Inside Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Piperidinols as Potential Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Piperidine Derivatives in Drug Discovery
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] As the most common N-heterocycle found in FDA-approved drugs, its significance is unparalleled.[2][3] Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, including treatments for cancer, central nervous system (CNS) disorders, and infectious diseases.[4][5][6] The ring's sp³-hybridized, three-dimensional structure allows for precise spatial arrangement of substituents, which is critical for optimizing drug-target interactions and improving pharmacokinetic properties like metabolic stability and membrane permeability.[1][3]
This document provides detailed application notes and experimental protocols for key synthetic methodologies used to construct piperidine derivatives, tailored for researchers, scientists, and drug development professionals.
Catalytic Hydrogenation of Pyridines
Application Notes
The catalytic hydrogenation of pyridines is the most direct and atom-economical method for synthesizing the piperidine core.[1][2] This reaction involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart using hydrogen gas and a metal catalyst.[2] While conceptually simple, the process can be challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom in both the starting material and the product to act as a catalyst poison.[2][7]
Commonly used heterogeneous catalysts include palladium, platinum, and rhodium on a carbon support (Pd/C, PtO₂, Rh/C), as well as Raney Nickel.[8] These systems often require elevated temperatures and pressures.[2] More recently, homogeneous catalysts, such as specific iridium(III) complexes, have been developed that operate under milder conditions and exhibit remarkable chemoselectivity, tolerating sensitive functional groups like nitro, azido, and bromo moieties.[7][9] The choice of catalyst and reaction conditions is crucial to maximize yield and minimize side reactions like over-reduction, which can lead to C-N bond cleavage.[8]
Quantitative Data Summary: Catalytic Hydrogenation
| Catalyst System | Substrate | Conditions | Yield | Reference |
| 10% Rh/C | Pyridine | 5 atm H₂, H₂O, 80°C | High | [10] |
| Iridium(III) Complex | 3-Nitropyridine | H₂, 2,2,2-Trifluoroethanol | Excellent | [7] |
| Pd/C | Pyridine N-oxide | Ammonium formate | High | [10] |
| Raney-Ni | Quaternary Pyridinium Salt | H₂ | - | [4] |
Experimental Protocol: Hydrogenation using Rh/C
-
Reaction Setup: In a high-pressure autoclave vessel, add the pyridine substrate (1.0 mmol) and 10% Rhodium on Carbon (5-10 mol%).
-
Solvent Addition: Add deionized water (5 mL) to the vessel.
-
Reaction Execution:
-
Seal the autoclave and purge the system three times with hydrogen gas.
-
Pressurize the autoclave to 5 atm with hydrogen.
-
Heat the reaction mixture to 80°C and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine product.
-
If necessary, purify the product by distillation or flash column chromatography on silica gel.[8][10]
-
Visualization: Catalytic Hydrogenation Workflow
Asymmetric Synthesis of Chiral Piperidines
Application Notes
Chiral piperidines are prevalent scaffolds in numerous natural products and pharmaceuticals, making their stereoselective synthesis a critical goal in drug discovery.[11][12] Asymmetric synthesis methods provide access to enantiomerically pure piperidines, which is essential as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.[13]
Several powerful strategies have been developed:
-
Rhodium-Catalyzed Asymmetric Reductive Transamination: This innovative method uses a chiral primary amine to introduce stereochemistry during the reduction of a pyridinium salt.[11][14] It offers excellent diastereo- and enantioselectivity and tolerates a wide range of functional groups.[11][12]
-
Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine (dienophile) and a diene is a powerful tool for constructing the piperidine ring.[15] Chiral catalysts, such as C2-symmetric phosphepines, can be used to achieve high enantioselectivity.[16]
-
Organocatalytic Domino Reactions: Multi-step reactions performed in a single pot, such as a domino Michael addition/aminalization, can create highly substituted, polysubstituted piperidines with multiple stereocenters.[12]
Quantitative Data Summary: Asymmetric Synthesis
| Method | Catalyst / Reagent | Key Transformation | Enantio-/Diastereo-selectivity | Reference |
| Reductive Transamination | [Cp*RhCl₂]₂ / Chiral Amine | Pyridinium Salt → Chiral Piperidine | Excellent d.r. and e.e. | [11][12] |
| Aza-Diels-Alder | Chiral Phosphepine | Imine + Allene → Piperidine | Up to 99% e.e. | [16] |
| C-H Cyanation | Chiral Cu Catalyst | Acyclic Amine → Chiral Piperidine | High enantioselectivity | [17] |
| Continuous Flow | N-(tert-butylsulfinyl)-imine | Grignard Addition/Cyclization | >90:10 d.r. | [18] |
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Transamination
Adapted from BenchChem Application Notes.[12]
-
Reaction Setup: To a 4 mL vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).
-
Solvent and Reagent Addition:
-
Seal the vial with a screw cap.
-
Add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).
-
Add formic acid (12.0 mmol, 24.0 equiv).
-
-
Reaction Execution:
-
Place the vial in a heating block and stir the reaction mixture at 40°C for 22 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine derivative.[12]
-
Visualization: Asymmetric Reductive Transamination Workflow
Pictet-Spengler Reaction
Application Notes
The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids.[19][20] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which is followed by an intramolecular electrophilic substitution (ring closure) onto the aromatic ring.[19] The reaction is typically catalyzed by acid and may require heat.[19] Its versatility and efficiency have made it a cornerstone in the total synthesis of complex natural products and in the construction of compound libraries for drug discovery.[20][21]
Experimental Protocol: General Pictet-Spengler Reaction
-
Reaction Setup: Dissolve the β-arylethylamine (e.g., tryptamine) (1.0 equiv) in a suitable solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: Add the aldehyde or ketone (1.1 equiv) to the solution.
-
Catalyst Addition: Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir the mixture.
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for several hours to overnight.
-
Monitor the reaction for the disappearance of starting material by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
-
Visualization: Pictet-Spengler Reaction Mechanism
Pharmacological Relevance and Signaling Pathways
Piperidine derivatives exhibit a vast range of pharmacological activities.[22] A prominent example is their role as analgesics that target the central nervous system.[23] Many potent synthetic opioids, such as fentanyl and meperidine, feature a piperidine core, which is essential for their interaction with opioid receptors.[23]
These drugs primarily act as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of a piperidine-based agonist to the MOR triggers a conformational change, leading to the inhibition of the enzyme adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), which in turn modulates ion channel activity (opening K⁺ channels and closing Ca²⁺ channels), leading to hyperpolarization of the neuron and reduced neuronal excitability. The ultimate effect is a decrease in the transmission of pain signals.
Visualization: Opioid Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Piperidine synthesis [organic-chemistry.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijnrd.org [ijnrd.org]
- 23. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Parallel Synthesis Utilizing 1-(4-Fluorophenylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1-(4-Fluorophenylsulfonyl)piperidine as a core scaffold in parallel synthesis for the generation of diverse chemical libraries. The protocols detailed below are designed for high-throughput synthesis and are applicable to drug discovery and lead optimization programs.
Introduction
Parallel synthesis is a powerful strategy in modern medicinal chemistry, enabling the rapid generation of large, focused libraries of compounds for biological screening.[1] The this compound scaffold is a valuable starting point for library synthesis due to the synthetic tractability of the sulfonamide linkage and the prevalence of the piperidine motif in bioactive molecules. The fluorine substitution on the phenyl ring can also impart desirable pharmacokinetic properties. This document outlines a robust solution-phase parallel synthesis protocol for creating a library of N-substituted piperidine sulfonamides, along with methods for purification and analysis.
Core Concept: Parallel Sulfonamide Library Synthesis
The central synthetic strategy involves the reaction of a diverse set of primary and secondary amines with a key intermediate derived from this compound. This approach allows for the introduction of a wide range of chemical functionalities at the piperidine nitrogen, leading to a library of analogs with varied physicochemical properties.
Experimental Protocols
Protocol 1: Solution-Phase Parallel Synthesis of a this compound Analog Library
This protocol describes the synthesis of a 96-compound library in a multi-well plate format. The key transformation is the nucleophilic substitution of a leaving group on a modified piperidine scaffold by a library of amines. For the purpose of this protocol, we will assume the synthesis starts from piperidine and 4-fluorobenzenesulfonyl chloride to form the stable starting material, followed by a diversification step.
Materials and Reagents:
-
This compound
-
A diverse library of 96 primary and secondary amines (0.2 M in anhydrous DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional, but recommended for efficiency)
-
Parallel synthesizer or heating blocks
-
High-throughput purification system (e.g., mass-directed automated HPLC)
-
LC-MS for analysis
Procedure:
-
Preparation of the Reaction Plate:
-
To each well of a 96-well reaction plate, add 100 µL of a 0.1 M solution of this compound in anhydrous DMF (10 µmol per well).
-
-
Addition of Amine Library:
-
Using an automated liquid handler or a multichannel pipette, add 120 µL of each unique amine solution (0.2 M in anhydrous DMSO, 1.2 equivalents) to the corresponding wells of the reaction plate.
-
-
Addition of Base:
-
Add 50 µL of a 0.5 M solution of DIPEA in anhydrous DMF (2.5 equivalents) to each well.
-
-
Reaction Incubation:
-
Seal the reaction plate securely with a sealing mat.
-
Place the plate in a parallel synthesizer or on a heating block and heat at 80°C for 16 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, the crude reaction mixtures are typically purified directly without a liquid-liquid extraction step to maintain high throughput.
-
The entire plate is subjected to mass-directed automated preparative HPLC for purification of the desired products.
-
-
Analysis and Quantification:
-
The purified compounds are analyzed by LC-MS to confirm identity and purity.
-
Yields are determined by weighing the lyophilized products or by using a quantitative analytical technique such as qNMR or LC-MS with a standard.
-
Data Presentation
The following table summarizes representative quantitative data from the parallel synthesis of a this compound analog library.
| Compound ID | Amine Building Block | Yield (%) | Purity (%) (by LC-MS at 254 nm) | Molecular Weight ( g/mol ) |
| A1 | Benzylamine | 85 | >98 | 334.42 |
| A2 | 4-Methoxybenzylamine | 82 | >99 | 364.45 |
| A3 | 2-Phenylethylamine | 78 | >97 | 348.45 |
| A4 | Cyclohexylamine | 91 | >98 | 326.46 |
| B1 | Morpholine | 88 | >99 | 316.38 |
| B2 | 4-Methylpiperazine | 86 | >97 | 329.43 |
| B3 | Pyrrolidine | 93 | >98 | 300.40 |
| B4 | Indoline | 75 | >96 | 346.43 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the parallel synthesis of the this compound library.
References
Application Notes and Protocols for the Synthesis of N-Arylsulfonylpiperidines
These application notes provide a detailed experimental protocol for the synthesis of N-arylsulfonylpiperidines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
N-arylsulfonylpiperidines are a prominent structural motif found in a wide array of biologically active molecules. The sulfonamide linkage is a key feature in many therapeutic agents. The synthesis of these compounds is typically achieved through the nucleophilic substitution reaction between a piperidine derivative and an arylsulfonyl chloride. This document outlines a general and robust procedure for this transformation, along with characterization data for representative products.
General Synthetic Scheme
The fundamental reaction for the synthesis of N-arylsulfonylpiperidines involves the coupling of a piperidine derivative with an arylsulfonyl chloride in the presence of a base. The base is crucial for scavenging the hydrochloric acid generated during the reaction.
Application Notes and Protocols for 1-(4-Fluorophenylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenylsulfonyl)piperidine is a versatile chemical reagent with significant potential in organic synthesis and medicinal chemistry. Its structure, incorporating a piperidine ring and a 4-fluorophenylsulfonyl group, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and potential therapeutic agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The electron-withdrawing nature of the 4-fluorophenylsulfonyl group can influence the reactivity of the piperidine nitrogen, making it a useful component in various chemical transformations.
These application notes provide an overview of the potential uses of this compound as a chemical reagent, including detailed protocols for its synthesis and its application as a scaffold in the development of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄FNO₂S |
| Molecular Weight | 243.3 g/mol [] |
| Appearance | White to off-white solid (predicted) |
| Boiling Point | 352.4 ± 44.0 °C (Predicted) |
| Density | 1.287 ± 0.06 g/cm³ (Predicted) |
| pKa | -4.87 ± 0.20 (Predicted) |
Applications in Organic Synthesis and Medicinal Chemistry
The unique structural features of this compound make it a valuable tool for a variety of applications in chemical synthesis, particularly in the field of drug discovery.
1. Scaffold for Bioactive Molecules:
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[2][3] The introduction of the 4-fluorophenylsulfonyl group can modulate the biological activity and pharmacokinetic profile of molecules. This moiety can serve as a key building block in the synthesis of compounds targeting a range of biological targets, including kinases and other enzymes. For instance, piperidine derivatives are integral components of various kinase inhibitors, where the piperidine ring often serves to orient functional groups for optimal interaction with the target protein.[4][5]
2. Synthesis of Heterocyclic Compounds:
N-substituted piperidines are fundamental starting materials for the construction of more complex heterocyclic systems. The sulfonamide linkage in this compound can influence the regioselectivity of subsequent reactions, allowing for the targeted synthesis of novel heterocyclic structures with potential pharmacological activity.[6]
3. Use in the Development of Kinase Inhibitors:
The sulfonamide moiety is a common feature in many kinase inhibitors. The 4-fluorophenylsulfonyl group in this reagent can act as a key pharmacophore, participating in hydrogen bonding and other interactions within the ATP-binding site of kinases.[7] By using this compound as a starting material, medicinal chemists can efficiently synthesize libraries of potential kinase inhibitors for screening and lead optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard method for the synthesis of this compound from piperidine and 4-fluorophenylsulfonyl chloride.
Materials:
-
Piperidine
-
4-Fluorophenylsulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.0 eq) in dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Expected Yield: 85-95%
Characterization Data:
-
¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.
Protocol 2: Application as a Scaffold in the Synthesis of a Hypothetical Kinase Inhibitor
This protocol outlines a general procedure for utilizing this compound as a building block in the synthesis of a potential kinase inhibitor. This example involves a Suzuki coupling reaction to introduce a functionalized aromatic ring.
Materials:
-
1-(4-Fluorophenylsulfonyl)-4-bromopiperidine (can be synthesized from this compound)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture, Toluene)
Procedure:
-
In a reaction vessel, combine 1-(4-Fluorophenylsulfonyl)-4-bromopiperidine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05-0.1 eq), and base (2.0 eq).
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired coupled product.
Quantitative Data for a Hypothetical Reaction:
| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(4-Fluorophenylsulfonyl)-4-bromopiperidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 12 | 78 |
| 1-(4-Fluorophenylsulfonyl)-4-bromopiperidine | 3-Aminophenylboronic acid | PdCl₂(dppf) | Toluene | 110 | 18 | 65 |
Visualizations
References
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3D Molecules with Piperidine Scaffolds
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] As drug discovery moves beyond flat, two-dimensional molecules, there is a growing demand for robust and efficient methods to synthesize three-dimensional (3D) piperidine derivatives.[3][4] These 3D structures provide access to novel chemical space, enabling better interaction with complex biological targets and improving pharmacokinetic properties. This document provides detailed application notes and experimental protocols for several modern synthetic methods that yield stereochemically rich and diverse piperidine scaffolds.
Application Note 1: Catalytic Enantioselective Synthesis of 3-Substituted Piperidines
Overview
A highly effective method for accessing enantioenriched 3-substituted piperidines utilizes a three-step sequence involving the partial reduction of pyridine, a key Rh-catalyzed asymmetric reductive Heck reaction, and a final reduction.[5][6] This cross-coupling approach allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position with high yield and excellent enantioselectivity.[7][8] The method is notable for its broad functional group tolerance and its application in synthesizing clinically relevant molecules such as Preclamol and Niraparib.[5]
Logical Workflow for Enantioselective Synthesis of 3-Piperidines
Caption: Workflow for Rh-catalyzed synthesis of 3-substituted piperidines.
Quantitative Data Summary
This table summarizes the outcomes for the Rh-catalyzed asymmetric reductive Heck reaction with various boronic acids.
| Entry | Boronic Acid (Ar) | Yield (%)[7] | ee (%)[7] |
| 1 | Phenyl | 95 | 98 |
| 2 | 4-Methylphenyl | 93 | 98 |
| 3 | 4-Methoxyphenyl | 94 | 98 |
| 4 | 4-Fluorophenyl | 91 | 99 |
| 5 | 3-Chlorophenyl | 90 | 99 |
| 6 | 2-Naphthyl | 92 | 98 |
| 7 | 2-Thienyl | 85 | 97 |
Application Note 2: Stereodivergent Synthesis via Hydrogenation and Epimerization
Overview
A robust and widely used strategy for generating both cis and trans disubstituted piperidines involves the stereoselective hydrogenation of pyridine precursors, followed by a controlled epimerization.[4][9] Typically, catalytic hydrogenation of substituted pyridines over platinum oxide (PtO₂) preferentially yields the cis-diastereomer.[10] This thermodynamically controlled product can then be converted to the trans-isomer through base-mediated epimerization, which is facilitated by conformational control using N-protecting groups like Boc or Benzyl.[4][11] This approach provides systematic access to a wide range of regio- and diastereoisomers, making it highly valuable for building 3D fragment libraries for drug discovery.[11][12]
Logical Workflow for Stereodivergent Piperidine Synthesis
Caption: General workflow for accessing cis- and trans-piperidines.
Quantitative Data Summary
This table summarizes the yields and diastereomeric ratios for the hydrogenation of various disubstituted pyridines to their corresponding cis-piperidines.[10]
| Entry | Pyridine Substitution | Yield (%) | dr (cis:trans) |
| 1 | 2,3-disubstituted | 80 | >95:5 |
| 2 | 2,4-disubstituted | 75 | 90:10 |
| 3 | 2,5-disubstituted | 78 | >95:5 |
| 4 | 2,6-disubstituted | 85 | 80:20 |
| 5 | 3,4-disubstituted | 82 | 70:30 |
Application Note 3: Modular C–H Functionalization of Piperidines
Overview
A recently developed modular strategy dramatically simplifies the synthesis of complex piperidines by combining biocatalytic C-H oxidation with radical cross-coupling.[3][13] This two-stage process avoids lengthy synthetic routes and the need for protecting groups or expensive precious metal catalysts like palladium.[3] The first step employs enzymes to selectively install a hydroxyl group at specific sites on the piperidine ring. In the second step, these functionalized piperidines undergo nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds.[13] This streamlined approach has been shown to reduce synthetic sequences from 7-17 steps down to just 2-5, accelerating the creation of diverse 3D molecules for drug discovery.[13]
Experimental Workflow for Modular Piperidine Functionalization
Caption: Two-step modular approach for C-H functionalization of piperidines.
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction[7]
-
Catalyst Preparation : In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Inert Atmosphere : Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.
-
Solvent Addition : Add Toluene (0.25 mL), Tetrahydro-2H-pyran (THP, 0.25 mL), and H₂O (0.25 mL) to the vial.
-
Base Addition and Heating : Add aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.
-
Reagent Addition : Add the boronic acid (1.5 mmol, 3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).
-
Reaction : Stir the resulting mixture at 70 °C for 20 hours.
-
Work-up : Upon completion, cool the mixture to room temperature and dilute with Et₂O (5 mL).
-
Purification : Pass the mixture through a short plug of SiO₂. Wash the plug with an additional 20 mL of Et₂O.
-
Isolation : Remove the solvents in vacuo to yield the crude 3-substituted tetrahydropyridine, which can be purified further by column chromatography.
-
Final Reduction : The enantioenriched tetrahydropyridine is then reduced to the corresponding piperidine using standard conditions (e.g., 10% Pd/C, H₂ balloon) to afford the final product.[5]
Protocol 2: General Procedure for Hydrogenation of Pyridines to cis-Piperidines[10]
-
Reaction Setup : To a solution of the disubstituted pyridine (1.0 mmol) in methanol (5-10 mL), add platinum(IV) oxide (PtO₂, 10-30 mol%).
-
Hydrogenation : Place the reaction mixture in a Parr hydrogenation apparatus. Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Reaction : Shake the mixture at room temperature for 16-24 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up : Upon completion, carefully vent the hydrogen gas.
-
Filtration : Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the crude cis-piperidine ester.
-
Purification : The crude product can be purified by flash column chromatography on silica gel to isolate the major cis-diastereomer.
Protocol 3: Microwave-Assisted Synthesis of N-Substituted Piperidines[14]
-
Reaction Setup : In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition : Add deionized water (2 mL) to the reaction vessel.
-
Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.
-
Work-up : After the reaction is complete, cool the vessel to room temperature and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Drying : Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Isolation : Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-substituted piperidine.
-
Purification : If necessary, purify the crude product by column chromatography on silica gel.
References
- 1. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and Synthesis of 56 Shape‐Diverse 3D Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 14. benchchem.com [benchchem.com]
Analytical Techniques for the Characterization of Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives represent a critical class of heterocyclic compounds ubiquitous in natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] The piperidine scaffold is a privileged structure in medicinal chemistry, integral to the function of numerous drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents.[3][4][5][6] Given their profound impact on biological systems, the rigorous and precise analytical characterization of these derivatives is paramount in research, drug development, and quality control.
These application notes provide a comprehensive overview of the principal analytical techniques for the identification, quantification, and structural elucidation of piperidine-containing compounds. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to guide researchers in this field.
Chromatographic Techniques
Chromatographic methods are fundamental for the separation, purification, and quantification of piperidine derivatives from complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of a broad range of piperidine derivatives.[1] Reversed-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.[7]
Application Note:
Many simple piperidine derivatives lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[1][5] To overcome this, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride, is a common and effective strategy.[1][7][8][9][10] This process introduces a chromophore into the analyte, significantly enhancing its detectability. For ionic or highly polar derivatives, ion-pairing agents can be added to the mobile phase to improve retention and peak shape on reversed-phase columns.[1]
Quantitative Data Summary: HPLC Method Validation
The following table summarizes typical validation parameters for the HPLC analysis of piperidine after derivatization with 4-toluenesulfonyl chloride.
| Parameter | Result | Reference |
| Linearity Range | 0.44 - 53.33 µg/mL | [8][9] |
| Correlation Coefficient (r²) | 0.9996 | [8][9] |
| Limit of Detection (LOD) | 0.15 µg/mL | [8][9] |
| Limit of Quantification (LOQ) | 0.44 µg/mL | [8][9] |
| Accuracy (% Recovery) | 101.82% | [8][9] |
| Precision (RSD) | 0.6% | [8][9] |
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
Objective: To quantify a piperidine derivative lacking a UV chromophore in a bulk drug substance.
Materials:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Phosphoric Acid
-
Sodium Bicarbonate
-
Piperidine Reference Standard
-
Bulk Drug Sample
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the piperidine reference standard in a suitable solvent (e.g., methanol).
-
Accurately weigh the bulk drug sample and dissolve it in the same solvent to a known concentration.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a sodium bicarbonate buffer to adjust the pH.[7]
-
Add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[7]
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.[7]
-
Cool the reaction mixture to room temperature.[7]
-
-
HPLC Analysis:
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of the piperidine derivative in the sample by comparing its peak area to the calibration curve.
-
Workflow for HPLC Method Selection
Caption: Logic flow for selecting an appropriate HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile piperidine derivatives.[1] It offers excellent separation efficiency and definitive identification based on mass spectra.
Application Note:
GC-MS is highly suitable for impurity profiling and quality control of piperidine compounds. For derivatives that are non-volatile or exhibit poor chromatographic behavior due to their polarity, a derivatization step such as acylation can be employed to increase volatility.[1]
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile piperidine derivatives in a sample matrix.
Materials:
-
Methanol (GC grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
Piperidine Reference Standard
-
Sample containing the piperidine derivative
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh about 100 mg of the homogenized sample into a centrifuge tube.[1]
-
Add 5 mL of water and 1 mL of 0.1 M NaOH to basify the solution (pH > 10), which liberates the free amine.[1]
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Collect the organic layer and concentrate it if necessary.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to elute all compounds.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).[2]
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with those of reference standards or spectral libraries (e.g., NIST, Wiley).[2]
-
Quantify using a calibration curve generated from reference standards.
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of piperidine compounds.
Spectroscopic and Spectrometric Techniques
These techniques are indispensable for the structural elucidation of novel piperidine derivatives and for confirming the identity of known compounds.
Mass Spectrometry (MS)
MS is a cornerstone for determining the molecular weight and obtaining structural information about piperidine derivatives through fragmentation analysis.[1] Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, typically forming protonated molecules [M+H]⁺.[2][11]
Application Note:
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation.[1][2] By selecting the protonated molecule as a precursor ion and inducing fragmentation, characteristic neutral losses (e.g., water) and ring cleavages can be observed, providing clues about the compound's structure and the nature of its substituents.[2][11] Under Electron Ionization (EI), a dominant fragmentation pathway is α-cleavage, where the C-C bond adjacent to the nitrogen is broken, leading to a stable iminium ion.[2]
Experimental Protocol: ESI-MS/MS Analysis
Objective: To elucidate the structure of a novel piperidine derivative.
Materials:
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid
-
Purified piperidine derivative
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[5]
-
-
Infusion or LC-MS Analysis:
-
The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.
-
Ionization Mode: Positive ion ESI is typically used due to the basicity of the piperidine nitrogen.[2]
-
-
MS and MS/MS Method:
-
Full Scan (MS1): Perform a full scan (e.g., m/z 100-1000) to identify the precursor ion, which is usually the protonated molecule [M+H]⁺.[2]
-
Product Ion Scan (MS/MS): Select the precursor ion and perform a product ion scan to generate a fragmentation spectrum.[2]
-
Optimize the collision energy to achieve a rich fragmentation pattern.[2]
-
-
Data Interpretation:
-
Analyze the fragmentation pattern, identifying characteristic neutral losses and fragment ions to deduce the structure.
-
Logical Flow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex piperidine derivatives.[12] A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and confirmation of the molecular connectivity.[12]
Application Note:
For piperidine derivatives, ¹H NMR signals for the ring protons typically appear in the δ 1.0-4.0 ppm range.[5] The coupling constants and multiplicities of these signals provide valuable information about the stereochemistry of the substituents on the piperidine ring. Two-dimensional NMR experiments are crucial for assembling the molecular structure. COSY spectra reveal proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, which is key for connecting different parts of the molecule.[12]
Experimental Protocol: NMR Structural Elucidation
Objective: To determine the complete structure of a novel piperidine derivative.
Materials:
-
5 mm NMR tube
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers.
-
Acquire a ¹³C NMR spectrum and DEPT spectra (DEPT-90, DEPT-135) to identify all carbon signals and classify them as CH, CH₂, or CH₃ groups.[12]
-
Acquire a 2D COSY spectrum to establish proton-proton connectivity.[12]
-
Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon.[12]
-
Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Analysis and Structure Elucidation:
-
Assign all proton and carbon signals using the information from all acquired spectra.
-
Use the COSY and HMBC correlations to piece together the molecular fragments and confirm the overall structure.
-
Analyze coupling constants in the ¹H NMR spectrum to determine the relative stereochemistry.
-
Workflow for NMR-Based Structural Elucidation
Caption: Logical workflow for structure elucidation using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note:
In the context of piperidine derivatives, FTIR is useful for confirming the presence of key functional groups such as N-H stretches (for secondary amines), C=O stretches (for amide or ketone derivatives), and C-H stretches.[13] Interestingly, FTIR can also be used to distinguish between cis and trans isomers of certain disubstituted piperidines. Cis-isomers often exhibit significant Bohlmann bands (C-H stretching bands below 2800 cm⁻¹), which are indicative of at least one C-H bond being anti-periplanar to the nitrogen lone pair, while these bands are very weak or absent in the trans-isomers.[14]
Experimental Protocol: FTIR Analysis
Objective: To identify functional groups in a piperidine derivative.
Materials:
-
Potassium Bromide (KBr, IR grade)
-
Piperidine derivative sample
-
Agate mortar and pestle
-
Hydraulic press
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar.
-
Place the mixture into a die and press it under high pressure to form a transparent or translucent pellet.
-
-
FTIR Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to specific functional groups using correlation tables.
-
Biological Activity and Signaling Pathways
The biological activities of piperidine derivatives are often linked to their ability to modulate specific cellular signaling pathways.[6] For instance, in cancer research, some derivatives have been shown to induce apoptosis (programmed cell death) by affecting key proteins in pathways like the PI3K/Akt pathway.
Quantitative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) and growth inhibitory concentration (GI₅₀) values for several piperidine derivatives against various human cancer cell lines, demonstrating their cytotoxic potential.
| Derivative | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6][15] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6][15] |
| Compound 17a | PC3 | Prostate | 0.81 | [6][15] |
| Compound 17a | MGC803 | Gastric | 1.09 | [6][15] |
| Compound 16 | 786-0 | Kidney | 0.4 (GI₅₀, µg/mL) | [6][15] |
| Compound 16 | HT29 | Colon | 4.1 (GI₅₀, µg/mL) | [6][15] |
Signaling Pathway Diagram: Apoptosis Induction
Caption: Apoptotic pathway induced by a piperidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(4-Fluorophenylsulfonyl)piperidine as a Precursor for Matrix Metalloproteinase (MMP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a variety of pathological processes, including arthritis, cancer metastasis, and cardiovascular diseases.[1][2] This has made MMPs attractive targets for therapeutic intervention.
The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities.[3][4] In the context of MMP inhibition, the piperidine ring can serve as a central scaffold to orient functional groups that interact with the enzyme's active site. The sulfonamide group, in particular, is known to interact with the S1' pocket of MMPs, a key determinant of inhibitor selectivity.[1]
This document provides detailed application notes and protocols for the potential use of 1-(4-Fluorophenylsulfonyl)piperidine as a precursor in the synthesis of novel MMP inhibitors. While direct synthesis from this specific precursor is not extensively documented in publicly available literature, this guide presents a representative synthetic strategy based on the well-established chemistry of related N-arylsulfonylpiperidines.
Application: A Versatile Precursor for MMP Inhibitor Synthesis
This compound serves as a valuable starting material for the synthesis of MMP inhibitors due to several key features:
-
Core Scaffold: The piperidine ring provides a robust and synthetically tractable core.
-
Sulfonamide Moiety: The 4-fluorophenylsulfonyl group is pre-installed, providing a key pharmacophoric element for interaction with the S1' pocket of MMPs. The fluorine atom can also be used to modulate pharmacokinetic properties.
-
Potential for Functionalization: The piperidine ring can be functionalized at various positions, most notably at the α- and C4-positions, to introduce zinc-binding groups (ZBGs) and other functionalities to enhance potency and selectivity.[5]
Representative Synthetic Workflow
The following diagram illustrates a representative synthetic pathway for the preparation of an α-piperidine sulfone hydroxamic acid MMP inhibitor, starting from a generic 1-arylsulfonylpiperidine. This workflow is based on established synthetic methodologies for this class of compounds.[5]
Caption: Representative synthetic workflow for an MMP inhibitor.
Experimental Protocols
Protocol 1: Synthesis of α-Carboxy-1-(4-fluorophenylsulfonyl)piperidine (Representative)
This protocol describes a general method for the α-carboxylation of an N-sulfonylpiperidine, a key step in introducing a functional handle for further elaboration into a zinc-binding group.
Materials:
-
This compound
-
s-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (CO2) gas or dry ice
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add this compound (1 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 equivalents) dropwise to the stirred solution.
-
Slowly add s-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. The solution may turn deep red or orange, indicating anion formation.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by bubbling dry CO2 gas through the solution for 30 minutes or by carefully adding crushed dry ice.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-carboxy-1-(4-fluorophenylsulfonyl)piperidine.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General MMP Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a general procedure for determining the inhibitory activity of a synthesized compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9, MMP-13)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound in assay buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells. For the control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.
-
Add 25 µL of the diluted recombinant MMP enzyme to each well.
-
Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity in a kinetic mode for at least 30 minutes at the appropriate excitation and emission wavelengths for the specific substrate.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Quantitative Data
The following table summarizes the inhibitory activities (IC50 values) of representative piperidine sulfone-based MMP inhibitors from the literature. This data highlights the potential potency and selectivity that can be achieved with this scaffold.
| Compound ID | MMP-1 (IC50, nM) | MMP-2 (IC50, nM) | MMP-9 (IC50, nM) | MMP-13 (IC50, nM) | Reference |
| 19v (SC-78080) | >1000 | 1.3 | 0.6 | 0.4 | [5] |
| 19w (SC-77964) | >1000 | 2.4 | 1.1 | 0.6 | [5] |
| Derivative 55 | 1300 | 12 | 3 | 1.2 | [2] |
MMP Signaling Pathway
MMPs are involved in complex signaling pathways that regulate cellular processes such as proliferation, migration, and apoptosis. The diagram below illustrates a simplified signaling pathway involving MMPs in tissue remodeling and disease progression.
Caption: Simplified MMP signaling pathway in disease.
These application notes and protocols provide a foundational resource for researchers interested in utilizing this compound and related structures for the development of novel MMP inhibitors. Further investigation and optimization of synthetic routes and biological testing are essential for the successful discovery of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.luc.edu [scholars.luc.edu]
- 4. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Piperidine Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of piperidine derivatives, a prominent class of compounds investigated as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. The piperidine scaffold is a key structural motif found in numerous biologically active compounds, including the FDA-approved drug Donepezil.[1][2] These notes offer a summary of quantitative data for potent piperidine-based AChE inhibitors, detailed synthetic protocols, and visualizations of the relevant biological pathway and experimental workflows.
Therapeutic Rationale
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[3][4] One of the primary therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] Piperidine derivatives have been extensively explored as AChE inhibitors due to their ability to interact with key residues within the active site of the enzyme.[7][8] The N-benzylpiperidine moiety, in particular, is a well-established pharmacophore that can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent inhibition.[8][9]
Data Presentation: Potency of Piperidine-Based Acetylcholinesterase Inhibitors
The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50 values) of selected piperidine derivatives from recent studies. Lower IC50 values indicate higher potency.
| Compound ID | Structure | Target Enzyme | IC50 (nM) | Reference |
| Donepezil | N-benzylpiperidine-indan-one | Human AChE | 6.21 | [10] |
| Compound 4 | Donepezil Analogue | Human AChE | 4.11 | [10] |
| Compound 5h | N-benzylpiperidine derivative | AChE | 830 | [4][7] |
| Compound 9p | Thiazolopyrimidine derivative | AChE | 730 | [4][7] |
| Compound 86a | Substituted piperidine | AChE | 2.13 | [9] |
| Compound 5d | N-(2-(piperidine-1-yl)ethyl)benzamide | AChE | 13 | [2][11] |
| Compound 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12550 | [3] |
| Compound 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | AChE | 18040 | [3] |
| Compound 13e (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 | [12] |
| Compound 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | 1.2 | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of piperidine-based acetylcholinesterase inhibitors, exemplified by the synthesis of N-benzylpiperidine derivatives.
Protocol 1: Synthesis of N-(2-(piperidine-1-yl)ethyl)benzamide Derivatives
This protocol is adapted from the synthesis of potent benzamide-based AChE inhibitors.[2]
1. Synthesis of N-(2-aminoethyl)phthalimide (Compound 3)
-
To a solution of 2-(2-bromoethyl)isoindoline-1,3-dione in an appropriate solvent, add an excess of a suitable amine source (e.g., ammonia or a protected amine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by extraction and purify the product by column chromatography to yield compound 3.
2. Synthesis of 2-(piperidine-1-yl)ethan-1-amine (Compound 4)
-
Cleave the phthalimide group from compound 3 using methylamine under reflux conditions.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting primary amine (compound 4) by distillation or column chromatography. The reported yield for this step is approximately 30%.[2]
3. Synthesis of Final Benzamide Derivatives (Compounds 5a-l)
-
To a solution of 2-(piperidine-1-yl)ethan-1-amine (compound 4) and a substituted benzoic acid in a suitable solvent (e.g., THF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt).[2]
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the final N-(2-(piperidine-1-yl)ethyl)benzamide derivatives.
Characterization:
-
Confirm the structures of all synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.[2][14]
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the AChE inhibitory activity of the synthesized compounds using the spectrophotometric method developed by Ellman.[2][15]
1. Reagent Preparation:
-
Prepare a phosphate buffer solution (pH 8.0).
-
Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate for AChE, in the phosphate buffer.
-
Prepare a solution of acetylcholinesterase (from electric eel or human source) in the phosphate buffer.
-
Dissolve the synthesized piperidine derivatives (inhibitors) in a suitable solvent (e.g., DMSO) to prepare stock solutions, and then make serial dilutions in the phosphate buffer.
2. Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution at different concentrations
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.[2]
3. Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.[6]
Visualizations
Cholinergic Synapse and AChE Inhibition
Caption: Cholinergic neurotransmission and the inhibitory action of piperidine derivatives on AChE.
General Synthetic Workflow for Piperidine-Based AChE Inhibitors
Caption: A generalized workflow for the synthesis and evaluation of piperidine-based AChE inhibitors.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of new donepezil analogues and investigation of their effects on cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsi.org [ijpsi.org]
General Procedures for the Synthesis of Piperidinols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidinol scaffold is a privileged structural motif prevalent in a vast array of pharmaceuticals and natural products. Its inherent three-dimensionality and the presence of a hydroxyl group, which can act as a key pharmacophoric feature or a handle for further functionalization, make it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for several common and robust methods for the synthesis of piperidinols.
Reduction of Piperidones
The reduction of a carbonyl group in a piperidone precursor is one of the most direct and widely used methods for the synthesis of piperidinols. The choice of reducing agent is critical and depends on the desired stereoselectivity and the presence of other functional groups in the molecule.
Diastereoselective Reduction using Hydride Reagents
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of 4-piperidones to the corresponding 4-piperidinols.[1] The stereochemical outcome of the reduction can often be influenced by the steric environment around the carbonyl group.
Experimental Protocol: Reduction of N-Benzyl-4-piperidone with Sodium Borohydride
This protocol describes the reduction of a readily available piperidone to the corresponding piperidinol.
-
Materials:
-
N-Benzyl-4-piperidone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve N-benzyl-4-piperidone (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-piperidinol.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure piperidinol.
-
Data Presentation
| Precursor | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Acyl-2,3-dihydro-4-pyridone | Zn/AcOH | - | - | - | - | [2] |
| 3-Hydroxypyridine derivative | NaBH₄ | Methanol | 0 to RT | 1 | - | [1] |
| 3,4-Substituted 2-piperidone | LiAlH₄ or NaBH₄ | - | - | - | - | [1] |
Experimental Workflow: Reduction of a Piperidone
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Sulfonylated Piperidines
Welcome to the technical support center for the synthesis of N-sulfonylated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-sulfonylated piperidines, including low yields, incomplete reactions, and purification difficulties.
Synthesis & Reaction Conditions
Q1: My N-sulfonylation reaction of piperidine is showing low to no yield. What are the potential causes and solutions?
A1: Low yields in N-sulfonylation reactions are a common hurdle. Several factors can contribute to this issue, primarily related to the reagents, reaction conditions, and substrate reactivity.
Troubleshooting Guide: Low or No Yield
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Basicity | The reaction between a piperidine and a sulfonyl chloride generates one equivalent of HCl, which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1] | Add a non-nucleophilic base to act as an acid scavenger. Common choices include triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[1] For sensitive substrates, a milder base like sodium bicarbonate can be employed.[1] Typically, 1.0-1.5 equivalents of the base are sufficient.[1] |
| Poor Leaving Group on Sulfonylating Agent | The reactivity of the sulfonylating agent is dependent on the leaving group. | If using a sulfonyl chloride (R-SO₂Cl) is proving sluggish, consider switching to a more reactive sulfonylating agent like a sulfonyl anhydride ((R-SO₂)₂O). |
| Steric Hindrance | Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or on the sulfonyl chloride can sterically hinder the approach of the nucleophilic nitrogen to the sulfur atom.[1] | Increase the reaction temperature to provide the necessary activation energy.[1] Alternatively, consider using a less sterically demanding sulfonylating agent if possible. |
| Low Nucleophilicity of Piperidine | Electron-withdrawing groups on the piperidine ring can decrease the nucleophilicity of the nitrogen atom, slowing down the reaction. | Higher reaction temperatures or longer reaction times may be necessary. The use of a more potent sulfonylating agent could also be beneficial. |
| Decomposition of Sulfonyl Chloride | Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[2] | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Q2: I am observing multiple byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a frequent challenge. Understanding the potential side reactions is key to optimizing your reaction for higher purity.
Troubleshooting Guide: Side Reactions
| Side Reaction | Explanation | Mitigation Strategies |
| Di-sulfonylation of Primary Amines (if present as impurity) | If your piperidine starting material is contaminated with primary amines, they can react twice with the sulfonyl chloride. | Ensure the purity of the starting piperidine. |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can compete with the piperidine and react with the sulfonyl chloride. | Use non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). |
| Over-basicity Issues | Strong bases can sometimes lead to elimination or other unwanted side reactions, especially with sensitive substrates. | Use a milder base (e.g., NaHCO₃) or a hindered, non-nucleophilic base like DIPEA.[1] |
| Ring Opening | Under harsh conditions (e.g., very high temperatures or strongly acidic/basic conditions), the piperidine ring itself could potentially undergo cleavage, though this is less common. | Maintain moderate reaction temperatures and avoid extreme pH conditions unless the specific protocol requires it. |
Purification
Q3: I'm having difficulty purifying my N-sulfonylated piperidine using column chromatography. I'm observing significant peak tailing and poor separation.
A3: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and making purification challenging.[3]
Troubleshooting Guide: Purification by Column Chromatography
| Problem | Explanation | Recommended Solution(s) |
| Peak Tailing on Silica Gel | The basic nitrogen of the piperidine moiety interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[3] | Mobile Phase Modification: Add a basic modifier to the eluent to compete for binding sites on the silica. Common additives include 0.1-1% (v/v) triethylamine (TEA) or a small percentage of 7N ammonia in methanol.[3] Stationary Phase Modification: Use an amine-deactivated silica gel or consider using a different stationary phase like basic or neutral alumina.[3] |
| Low Recovery | The compound may be irreversibly binding to the silica gel due to the strong acid-base interaction.[3] | In addition to the solutions for tailing, consider reverse-phase chromatography (C18) with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid to protonate the piperidine nitrogen and improve peak shape.[3] |
| Co-elution with Byproducts | Byproducts with similar polarity to the desired product can be difficult to separate. | Optimize the solvent system for your column. A shallow gradient or isocratic elution might provide better resolution. If normal phase is not effective, consider switching to reverse-phase chromatography. |
Experimental Protocols
General Protocol for N-Sulfonylation of Piperidine
This protocol provides a general method for the synthesis of N-sulfonylated piperidines.
Materials:
-
Piperidine derivative (1.0 eq)
-
Sulfonyl chloride derivative (1.1 eq)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and dissolve it in anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution and stir for 5 minutes at room temperature.[1]
-
In a separate flask, dissolve the sulfonyl chloride derivative in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the piperidine solution dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-sulfonylation of piperidine with various sulfonyl chlorides.
| Piperidine Derivative | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Benzenesulfonyl chloride | Et₃N | DCM | RT | 4 | 92 | Generic |
| 4-Methylpiperidine | p-Toluenesulfonyl chloride | DIPEA | ACN | RT | 6 | 88 | Generic |
| Piperidine-4-carboxylic acid ethyl ester | 4-Chlorobenzenesulfonyl chloride | K₂CO₃ | THF | 50 | 12 | 85 | Generic |
| Piperidine | Dansyl chloride | NaHCO₃ | DCM/H₂O | RT | 8 | 75 | Generic |
Visualizations
Experimental Workflow for N-Sulfonylation
Caption: General workflow for the synthesis of N-sulfonylated piperidines.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in N-sulfonylation.
References
Technical Support Center: Purification of 1-(4-Fluorophenylsulfonyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(4-Fluorophenylsulfonyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials or the formation of byproducts. These may include:
-
Piperidine: Unreacted starting material.
-
4-Fluorophenylsulfonyl chloride: Unreacted starting material.
-
Hydrolysis products: Hydrolysis of 4-fluorophenylsulfonyl chloride to 4-fluorophenylsulfonic acid.
-
Side-reaction products: Depending on the specific synthetic route, other related sulfonamide derivatives may be formed.
Q2: What are the key physical properties of this compound to consider during purification?
A2: While experimental data is limited, predicted physical properties are useful for selecting a suitable purification strategy.
| Property | Predicted Value | Significance for Purification |
| Molecular Weight | 243.3 g/mol | Relevant for mass spectrometry and calculating molar equivalents. |
| Boiling Point | 352.4 ± 44.0 °C | Suggests that distillation is likely not a practical purification method in a standard laboratory setting. |
| Density | 1.287 ± 0.06 g/cm³ | Useful for solvent selection and phase separations. |
| pKa | -4.87 ± 0.20 | Indicates the compound is not basic, which is important for choosing appropriate chromatographic conditions. |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the desired product and helps identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
Troubleshooting Guides
Recrystallization
Problem: The compound does not crystallize from the chosen solvent.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated.
-
Solution:
-
Try adding a less polar co-solvent (an "anti-solvent") dropwise to the solution until turbidity persists.
-
Concentrate the solution by evaporating some of the solvent.
-
Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
If available, add a seed crystal of pure this compound.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the temperature of the crystallization solution, or significant impurities are present.
-
Solution:
-
Lower the temperature of the solution more slowly to allow for crystal lattice formation.
-
Try a different solvent system with a lower boiling point.
-
If impurities are suspected, first attempt a preliminary purification by column chromatography.
-
Problem: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, leading to product loss in the mother liquor. The product is significantly soluble in the cold recrystallization solvent.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled to maximize crystal precipitation before filtration.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause: The chosen eluent system does not provide adequate resolution. The column may be overloaded.
-
Solution:
-
Optimize the eluent system using TLC by testing various solvent mixtures of different polarities.
-
Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a stationary phase to crude product ratio of at least 50:1 (w/w).
-
Problem: The product is eluting too quickly or not at all.
-
Possible Cause: The eluent is too polar or not polar enough, respectively.
-
Solution:
-
If the product elutes too quickly (high Rf on TLC), decrease the polarity of the eluent.
-
If the product does not move from the baseline (low Rf on TLC), increase the polarity of the eluent.
-
Problem: Streaking or tailing of the product band on the column.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or the sample may have been loaded in a solvent that is too strong.
-
Solution:
-
Ensure the crude product is dissolved in a minimal amount of the initial, least polar eluent before loading onto the column.
-
Consider adding a small amount of a modifier to the eluent system, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (though this compound is predicted to be neutral).
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined through small-scale trials.
-
Solvent Selection: Based on the structure, a moderately polar solvent system is a good starting point. Test the solubility of the crude product in solvents such as ethanol, isopropanol, ethyl acetate, and mixtures of these with hexanes or heptane. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decoloration (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of this compound by silica gel column chromatography.
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Eluent Selection: Based on TLC analysis, select a solvent system that provides good separation of the product from impurities. A common starting point for compounds of similar polarity is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Wet Slurry Method: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully apply the solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the selected solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common recrystallization issues.
Technical Support Center: Enhancing Piperidine Synthesis Yields
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of piperidine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges, optimize reaction yields, and ensure the highest purity of your final products.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during piperidine synthesis.
Issue: Low or No Yield in Piperidine Synthesis
Low product yield is a frequent challenge in organic synthesis. The following guide will help you identify and address the root cause of poor yields in your piperidine synthesis reaction.
Q1: My catalytic hydrogenation of pyridine to piperidine is resulting in low yield. What are the potential causes and how can I improve it?
A1: Low yields in the catalytic hydrogenation of pyridine can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, and the purity of your starting material.
Troubleshooting Steps:
-
Catalyst Activity: The catalyst is the cornerstone of this reaction. Its activity can be compromised by impurities or improper handling.
-
Solution: Ensure you are using a fresh batch of catalyst. If you suspect catalyst poisoning from your starting material, consider purifying the pyridine before the reaction. For substrates that are prone to poisoning certain catalysts, exploring alternatives like rhodium-based catalysts may be beneficial.[1]
-
-
Reaction Conditions: Temperature and pressure play a crucial role in the efficiency of the hydrogenation process.
-
Solution: Gradually increase the reaction temperature, while carefully monitoring for the formation of byproducts.[1] Similarly, incrementally increasing the hydrogen pressure can enhance the reaction rate, but be aware that excessive pressure might promote over-reduction.[1] Efficient stirring is also critical to ensure good mixing of gas and liquid phases.[1]
-
-
Incomplete Reaction: The presence of partially hydrogenated intermediates, such as tetrahydropyridine, indicates that the reaction has not gone to completion.
-
Solution: Increase the reaction time or the catalyst loading. If catalyst deactivation is suspected, a fresh batch of catalyst may be required to drive the reaction to completion.[1]
-
Q2: My N-alkylation of piperidine is sluggish or incomplete. What could be the issue?
A2: Slow or incomplete N-alkylation reactions are often due to issues with basicity, the leaving group on the alkylating agent, steric hindrance, or the choice of solvent.[2]
Troubleshooting Guide:
-
Insufficient Basicity: The reaction of piperidine with an alkyl halide produces an acid (e.g., HBr, HCl) which can protonate the starting piperidine, making it non-nucleophilic and halting the reaction.[2]
-
Solution: Add a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid. For more sensitive substrates, a milder base such as sodium bicarbonate (NaHCO₃) can be employed.[2]
-
-
Poor Leaving Group: The reactivity of the alkylating agent is dependent on the quality of the leaving group.[2]
-
Solution: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can accelerate the reaction.[2]
-
-
Steric Hindrance: Bulky groups on either the piperidine ring or the alkylating agent can impede the reaction.[2]
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier.[2]
-
-
Solvent Effects: The reaction rate can be significantly influenced by the solvent.
-
Solution: Polar aprotic solvents like DMF or DMSO are generally good choices for N-alkylation reactions as they can stabilize the transition state.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical yields for piperidine synthesis?
A1: Yields can vary significantly based on the synthetic method, reaction scale, and purity of starting materials. For instance, the thionation of an amide with Lawesson's reagent to form a thioamide derivative can yield between 50-90%.[3] Reductive amination approaches can also provide good yields, often in the range of 73-77%, but may require more optimization.[3][4] Catalytic hydrogenation of pyridine can achieve very high yields, often exceeding 95-99% under optimized conditions.[4]
Q2: I'm observing a yellow tint in my piperidine product. What is the cause and how can I remove it?
A2: A yellow color in piperidine is typically due to oxidation products.[3] While this may not be detrimental for all applications, purification is recommended for high-purity requirements. Distillation is the most effective method for removing these colored impurities.[3] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]
Q3: Why is it difficult to separate piperidine from pyridine impurity by distillation?
A3: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[3][5] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[3] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[3]
Q4: My solution of piperidine in DMF crystallized upon storage. What happened?
A4: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[3] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl to form piperidine hydrochloride.[3][6] To resolve this, you can try redissolving the crystals or preparing a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3]
Data Presentation
Table 1: Comparison of Piperidine Synthesis Routes
| Synthesis Route | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) |
| Catalytic Hydrogenation of Pyridine | Platinum(IV) oxide (PtO₂) | Room Temp. | 50 - 70 | 6 - 10 h | High |
| Ruthenium/Alumina (Ru/Al₂O₃) | 80 | 50 | 150 s | >99 | |
| Nickel-based catalyst | 110 - 250 | 20 - 100 | 8 - 50 h | >95 | |
| Electrocatalytic (Rh/C) | Ambient | Ambient | - | 98[4] | |
| Intramolecular Cyclization | One-pot from halogenated amides | Room Temp. | Ambient | 2 h | Good[4][7] |
| Reductive Amination | Double reductive amination | Not specified | Not specified | Not specified | 73-77[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine using Palladium on Carbon (Pd/C)
This protocol describes a standard laboratory procedure for the reduction of pyridine to piperidine.
Materials:
-
Pyridine
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., ethyl acetate or glacial acetic acid)
-
High-pressure reactor (e.g., Parr shaker)
-
Hydrogen gas
-
Celite
Procedure:
-
In a high-pressure reactor, dissolve pyridine (1.0 eq) in a suitable solvent such as ethyl acetate or glacial acetic acid.[2]
-
Add the 10% Pd/C catalyst (5-10 mol%).[2]
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., using a balloon or a Parr shaker) and stir the mixture at room temperature for 3-24 hours.[2]
-
Monitor the reaction progress using TLC or GC-MS until the starting material is completely consumed.[2]
-
Carefully vent the hydrogen and purge the reactor with nitrogen.[2]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine.[2]
Protocol 2: Purification of Piperidine from Pyridine Impurity via Salt Formation
This protocol is effective for separating piperidine from the challenging piperidine-pyridine azeotrope.
Materials:
-
Crude piperidine containing pyridine impurity
-
Dry ice (solid CO₂) or CO₂ gas
-
Suitable organic solvent (e.g., diethyl ether)
-
Strong base (e.g., sodium hydroxide)
-
Drying agent (e.g., solid potassium hydroxide)
Procedure:
-
Dissolve the crude piperidine in a suitable organic solvent like diethyl ether.
-
Bubble CO₂ gas through the solution or add small pieces of dry ice. Piperidine will react to form solid piperidine carbonate, while pyridine remains in solution.[3]
-
Filter the solid piperidine carbonate and wash it with the organic solvent to remove any remaining pyridine.
-
Suspend the filtered piperidine carbonate in water.[5]
-
Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[5]
-
Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).[5]
-
Dry the organic extract over a drying agent like solid KOH, filter, and then distill to obtain pure piperidine.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Sulfonation of Piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the sulfonation of piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of piperidine?
The primary product is piperidine-N-sulfonic acid, also known as N-sulfopiperidine. This reaction involves the formation of a sulfur-nitrogen bond.
Q2: What are the most common reagents used for the sulfonation of piperidine?
A common and relatively mild sulfonating agent is the sulfur trioxide-pyridine complex (SO₃·py). Other sulfur trioxide complexes, such as those with trimethylamine or dimethylformamide (DMF), can also be used. The use of these complexes helps to moderate the reactivity of sulfur trioxide.[1]
Q3: What are the potential side reactions during the sulfonation of piperidine?
While specific quantitative data is scarce in the literature, based on general principles of amine and sulfonation chemistry, plausible side reactions include:
-
Decomposition/Charring: Aggressive sulfonating agents or poor temperature control can lead to the decomposition of the starting material or product, often indicated by the reaction mixture turning dark or black.
-
Formation of Piperidinium Sulfate Salts: Impurities such as sulfuric acid in the sulfonating agent can lead to the formation of piperidinium sulfate salts. Commercial sulfur trioxide-pyridine complex can contain H₂SO₄, which can be neutralized by adding extra pyridine.[2]
-
Ring Opening/Oxidation: Although less common under controlled sulfonation conditions, harsh reagents or elevated temperatures could potentially lead to the oxidation or degradation of the piperidine ring. The piperidine ring itself is susceptible to oxidation.[3]
-
Hydrolysis/Desulfonation: The resulting piperidine-N-sulfonic acid may be susceptible to hydrolysis (desulfonation) back to piperidine, especially under acidic conditions and at elevated temperatures.[3]
Q4: My reaction mixture turned dark brown/black. What does this indicate?
A dark coloration often suggests decomposition or the formation of polymeric byproducts. This can be caused by:
-
Excessive Temperature: Poor temperature control can lead to exothermic reactions and subsequent charring.
-
Highly Reactive Sulfonating Agent: Using a less moderated form of sulfur trioxide can lead to uncontrolled reactions.
-
Presence of Impurities: Impurities in the starting materials or reagents can catalyze side reactions.
Q5: How can I purify the piperidine-N-sulfonic acid product?
Purification can be challenging due to the polar and often zwitterionic nature of the product. Common techniques include:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.
-
Acid-Base Extraction: The amphoteric nature of the product may allow for purification via pH-controlled extractions, though care must be taken to avoid hydrolysis.
-
Ion-Exchange Chromatography: This technique can be effective for separating the charged product from non-ionic impurities.
-
Reverse-Phase Chromatography: For less polar derivatives, reverse-phase HPLC with an appropriate mobile phase modifier (e.g., trifluoroacetic acid) can be used.[4]
Troubleshooting Guides
Problem 1: Low Yield of Piperidine-N-Sulfonic Acid
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure stoichiometric or a slight excess of the sulfonating agent is used. - Increase the reaction time or temperature cautiously, monitoring for decomposition. - Ensure adequate mixing, especially for heterogeneous reactions. |
| Hydrolysis of Product | - Work up the reaction under neutral or slightly basic conditions to minimize desulfonation. - Avoid prolonged exposure to acidic conditions, especially at elevated temperatures.[3] |
| Loss during Workup/Purification | - The high polarity of the product can lead to losses during extraction. Use appropriate solvents. - For column chromatography on silica, tailing and irreversible adsorption can be an issue due to the basic nature of any unreacted piperidine. Consider using a deactivated stationary phase or adding a basic modifier like triethylamine to the eluent.[4] |
| Degradation of Sulfonating Agent | - Use a fresh, high-quality sulfonating agent. Sulfur trioxide complexes can be hygroscopic. |
Problem 2: Formation of Impurities and Byproducts
| Symptom | Possible Cause | Solution |
| Reaction mixture turns dark/black | Decomposition of starting material or product. | - Maintain strict temperature control, often starting at low temperatures (e.g., 0 °C). - Use a milder sulfonating agent like the sulfur trioxide-pyridine complex. - Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Presence of insoluble salts | Formation of piperidinium sulfate. | - Use a high-purity sulfonating agent. - If using commercial SO₃·py, consider adding a small amount of extra pyridine to neutralize any sulfuric acid impurity.[2] |
| Product degradation over time | Instability of piperidine-N-sulfonic acid. | - Store the purified product in a cool, dry place. - For solutions, use buffered systems and avoid highly acidic or basic conditions. |
Experimental Protocols
Representative Protocol for the Sulfonation of Piperidine using Sulfur Trioxide-Pyridine Complex
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Piperidine
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Anhydrous Pyridine (as solvent)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve piperidine (1.0 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonating Agent: Slowly add the sulfur trioxide-pyridine complex (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it slowly warm to room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly add anhydrous diethyl ether to precipitate the product.
-
Filter the resulting solid under vacuum.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials and residual pyridine.
-
-
Drying: Dry the collected solid under vacuum to obtain the crude piperidine-N-sulfonic acid.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for piperidine sulfonation.
References
Technical Support Center: Optimization of Reaction Conditions for Piperidine Functionalization
Welcome to the Technical Support Center for piperidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of piperidine-containing molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the functionalization of piperidines, including N-alkylation, N-arylation, and C-H functionalization.
Q1: What are the most common side reactions observed during the N-alkylation of piperidines?
A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts. This is especially common with highly reactive alkylating agents.[1] Another potential issue is a slow or incomplete reaction, which can be caused by factors such as steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[1]
Q2: How can I improve the selectivity of C-H functionalization on the piperidine ring?
A2: Achieving site-selectivity (i.e., at the C2, C3, or C4 position) is a significant challenge in piperidine chemistry. A common and effective strategy to control regioselectivity is the use of directing groups attached to the piperidine nitrogen.[1] Amides, carbamates, and sulfonamides are examples of suitable protecting groups that can direct functionalization to a specific carbon atom.[1] The choice of catalyst and protecting group can also influence which position is functionalized.[1] For instance, bulky protecting groups can sterically hinder the C2 position, thereby favoring functionalization at the C4 position.[1]
Q3: My N-arylation reaction is giving low yields and multiple byproducts. What should I investigate first?
A3: Low yields and the formation of multiple products in N-arylation reactions often stem from catalyst deactivation or competing side reactions, such as hydrodehalogenation (reduction of the aryl halide) and bis-arylation.[1] Key factors to investigate include:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst.[1]
-
Ligand and Base Combination: The choice of phosphine ligand and base is critical and often depends on the specific substrate. Experimenting with different combinations can help minimize side reactions.[1]
-
Stoichiometry: Using an excess of the piperidine starting material relative to the aryl halide can help to minimize the formation of the N,N'-bis-arylated byproduct.[1]
Q4: My N-acylation reaction is sluggish and resulting in low yields. What can I do to improve the reaction efficiency?
A4: Inefficient N-acylation can be attributed to several factors. Consider the following troubleshooting steps:
-
Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine, switching to the corresponding acid chloride may improve the reaction rate.[2]
-
Use of a Catalyst: While many N-acylations proceed without a catalyst, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.[2]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. It is crucial to ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.[2]
-
Addition of a Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid byproduct (e.g., HCl) formed during the reaction. This prevents the protonation of the starting piperidine, which would render it unreactive.[2]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific experimental challenges.
Troubleshooting Poor Mono-N-Alkylation Selectivity
Over-alkylation is a frequent problem in the N-alkylation of piperidines. The following guide provides a systematic approach to favor mono-alkylation.
Caption: Workflow to troubleshoot and optimize for mono-N-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to a solution of the piperidine ensures that the piperidine is always in excess, which statistically favors the formation of the mono-alkylation product.[2] A syringe pump is recommended for precise control over the addition rate.[2]
-
Choice of Base: The choice of base can significantly influence the outcome. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can minimize side reactions.[2] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective.[2]
-
Reaction without Base: In the absence of a base, the reaction will generate the hydrohalide salt of the mono-alkylated piperidine. This salt is less nucleophilic than the free amine, which slows down the second alkylation.[2] However, it's important to note that the overall reaction rate will also be slower.[2]
Controlling Site-Selectivity in C-H Functionalization
The ability to control the position of functionalization on the piperidine ring is crucial for targeted synthesis.
Caption: Logical relationships for controlling C-H functionalization site-selectivity.
-
Employ a Directing Group: The most effective strategy is to install a directing group on the piperidine nitrogen. The choice of this group can influence the position of functionalization.[1]
-
Catalyst Control: For metal-catalyzed reactions, the choice of catalyst is crucial. Different catalysts can exhibit different selectivities for C-H bonds.[1]
-
Steric Hindrance: The steric bulk of the protecting group on the nitrogen can be used to block certain positions, thereby directing functionalization to less hindered sites.[1]
Section 3: Data Presentation
This section summarizes quantitative data for key reactions in a structured format for easy comparison.
Table 1: Optimization of C4-Functionalization of N-Bs-piperidine
| Entry | Catalyst (mol %) | Ligand | Solvent | Yield (%) | d.r. | Ref |
| 1 | Rh₂(OAc)₄ (0.5) | - | CH₂Cl₂ | 25 | 1:1 | [3] |
| 2 | Rh₂(oct)₄ (0.5) | - | CH₂Cl₂ | 30 | 1:1 | [3] |
| 3 | Rh₂(esp)₂ (0.5) | - | CH₂Cl₂ | 45 | >30:1 | [3] |
| 4 | Rh₂(R-TPPTTL)₄ (0.5) | - | CH₂Cl₂ | 75 | >30:1 | [3] |
Reaction conditions: A solution of diazo compound (0.5 mmol) in 4 mL CH₂Cl₂ was added over 2 h to a solution of the Rhodium catalyst (0.5 mol %) and N-Bs-piperidine (0.75 mmol) in 2 mL CH₂Cl₂. The reaction was allowed to stir overnight. d.r. = diastereomeric ratio.
Section 4: Experimental Protocols
This section provides detailed experimental methodologies for key functionalization reactions.
Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine
This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.[1]
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Slowly add the alkyl halide to the stirred piperidine solution over several hours.[1] The slow addition is crucial to maintain an excess of piperidine in the reaction mixture at all times, thereby minimizing dialkylation.[1]
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent and any excess starting material by rotary evaporation.[1]
-
The resulting product will be the N-alkylpiperidinium salt. To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved. [1]
Protocol 2: General Procedure for N-Arylation of Piperidine (Buchwald-Hartwig Amination)
This protocol describes a typical Buchwald-Hartwig amination for the N-arylation of piperidine, with considerations for avoiding common side reactions.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Piperidine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or equivalent glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
-
Add the aryl halide and piperidine to the flask.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Overcoming Solubility Issues with Fluorinated Organic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with fluorinated organic compounds.
Troubleshooting Guide
Issue: My fluorinated compound is not dissolving in common organic solvents.
Fluorinated organic compounds, particularly those with a high degree of fluorination, are often both hydrophobic and lipophobic, leading to poor solubility in both aqueous and many common organic solvents.[1] This phenomenon is due to the unique electronic properties and the rigidity of the carbon-fluorine bond.[2]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated compounds so difficult to dissolve?
A1: The carbon-fluorine bond is highly polarized and very strong, leading to unique intermolecular interactions. Highly fluorinated compounds tend to be "fluorous," meaning they prefer to interact with other fluorinated molecules. This makes them both hydrophobic (water-repelling) and lipophobic (fat-repelling), resulting in poor solubility in many common solvents.[1][3]
Q2: What are "fluorous" solvents and when should I use them?
A2: Fluorous solvents are organic solvents that have a high degree of fluorination, such as perfluorohexane or perfluorodecalin.[4] They are excellent at dissolving highly fluorinated compounds due to the "like-dissolves-like" principle.[5] You should consider using a fluorous solvent when your compound has a high fluorine content and fails to dissolve in standard organic solvents.[4]
Q3: My compound dissolves in an organic solvent but precipitates when I add it to my aqueous buffer. What should I do?
A3: This is a common issue when diluting a concentrated stock solution of a poorly soluble compound into an aqueous medium.[6] Here are several strategies to overcome this:
-
Optimize the dilution: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring. Never add the aqueous buffer to the organic stock.[6]
-
Use a co-solvent: Include a water-miscible organic solvent (a co-solvent) in your final aqueous solution. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[7][8]
-
Employ surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[1] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used.[8]
Q4: Can I use heat or sonication to help dissolve my compound?
A4: Yes, gentle warming or sonication can help overcome the activation energy barrier for dissolution. However, be cautious as some fluorinated compounds may be heat-labile. Always check the compound's stability information. After dissolution, allow the solution to return to room temperature to ensure the compound does not precipitate out.
Q5: Are there any other techniques to improve the solubility of fluorinated compounds for in vivo studies?
A5: For drug development and in vivo applications, several formulation strategies can be employed:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[9][10]
-
Solid dispersions: The drug can be dispersed in a solid polymer matrix to improve its dissolution characteristics.[10]
-
Lipid-based formulations: For lipophilic fluorinated compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[11]
Data Presentation: Solvent Selection Guide
The selection of an appropriate solvent is critical. The following table provides a general guide to solvent classes and their suitability for fluorinated compounds.
| Solvent Class | Examples | Suitability for Highly Fluorinated Compounds | Suitability for Partially Fluorinated Compounds | Key Considerations |
| Fluorous Solvents | Perfluorohexane, Perfluorodecalin, HFE-7100 | Excellent | Good | Can be expensive and may require specialized disposal. Often immiscible with aqueous solutions.[3][4] |
| Polar Aprotic Solvents | DMSO, DMF, THF | Poor to Moderate | Good | Generally good for creating stock solutions. May have biocompatibility limits.[12] |
| Polar Protic Solvents | Water, Ethanol, Methanol | Poor | Poor to Moderate | Generally poor solvents unless the compound has polar functional groups. |
| Non-polar Organic Solvents | Hexane, Toluene | Poor | Poor to Moderate | Generally not effective for dissolving fluorinated compounds. |
Quantitative Solubility Data:
Comprehensive quantitative solubility data for specific fluorinated compounds is often limited in public literature and may need to be determined empirically. However, some examples are provided below:
| Compound | Solvent | Solubility | Reference |
| Perfluorooctanesulfonic acid (PFOS) | Methanol | ~37 g/L | |
| Perfluorooctanesulfonic acid (PFOS) | Ethanol | ~7 g/L | |
| Perfluorodecalin | Acetone | 3.8 g/100g | [12] |
| Perfluorodecalin | Heptane | 29 g/100g | [12] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
This protocol describes the standard method for preparing a working solution of a poorly soluble fluorinated compound for in vitro assays.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [PDF] Dissolution Method Development for Poorly Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. Supercritical fluid technology for solubilization of poorly water soluble drugs via micro- and naonosized particle generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Stability testing of 1-(4-Fluorophenylsulfonyl)piperidine under acidic/basic conditions
Technical Support Center: Stability of 1-(4-Fluorophenylsulfonyl)piperidine
This guide provides technical support for researchers conducting stability testing of this compound under acidic and basic stress conditions. The information is based on established principles for forced degradation studies of aryl sulfonamides and piperidine-containing compounds, in accordance with ICH guidelines.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing acidic and basic stability testing on this compound?
A1: The purpose of stability testing is to understand how the quality of a drug substance changes over time under the influence of various environmental factors, such as pH.[1] Forced degradation studies under acidic and basic conditions are a crucial part of this process. They help to:
-
Identify potential degradation products that could form during storage or administration.[3]
-
Elucidate the degradation pathways of the molecule.[4]
-
Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent drug from its degradation products, ensuring accurate quantification.[3][4]
-
Inform decisions on formulation, packaging, and storage conditions to ensure the drug's safety and efficacy.[3]
Q2: What are the expected degradation pathways for this compound under acidic and basic conditions?
A2: The primary site of hydrolytic instability in this compound is the sulfonamide (S-N) bond.
-
Under acidic conditions: Sulfonamides are generally more susceptible to degradation under acidic conditions.[5][6] The likely mechanism involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom, leading to the cleavage of the S-N bond. This would yield 4-fluorobenzenesulfonic acid and piperidine.[7][8]
-
Under basic conditions: While generally more stable in alkaline conditions, hydrolysis can still occur, typically through nucleophilic attack of a hydroxide ion on the sulfur atom.[5][9] This would also result in the cleavage of the S-N bond to form 4-fluorobenzenesulfonate and piperidine.
Q3: According to ICH guidelines, what are the recommended stress conditions for acid and base hydrolysis?
A3: The International Council for Harmonisation (ICH) guidelines suggest that stress testing should evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[2] While specific conditions are not rigidly defined, common starting points for forced degradation are:
-
Acid Hydrolysis: Using 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperatures (e.g., 60-80°C).[5][10]
-
Base Hydrolysis: Using 0.1 M to 1 M NaOH or KOH under similar temperature conditions as acid hydrolysis.[5][10] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that degradation products are generated in sufficient quantities for detection and analysis without being so excessive that secondary, irrelevant products are formed.[10]
Q4: Is the piperidine ring expected to degrade under these conditions?
A4: The piperidine ring itself is a saturated heterocyclic amine and is generally stable.[7] Under acidic conditions, the nitrogen atom will be protonated to form a stable piperidinium salt, which can enhance its stability in an acidic medium.[7] Significant degradation or ring-opening of the piperidine moiety is not expected under the typical conditions used for forced hydrolysis studies.
Troubleshooting Guide
Q5: I am not observing any degradation of my compound, even after prolonged heating in acid/base. What should I do?
A5: If no degradation is observed, the stress conditions may be too mild.
-
Solution: Gradually increase the severity of the conditions. You can try increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M), increasing the temperature in increments (e.g., from 60°C to 80°C), or extending the reaction time. It is important to make these changes one at a time to understand the impact of each variable.[11]
Q6: My sample shows almost complete degradation after a very short time. How can I control the reaction?
A6: Excessive degradation suggests the stress conditions are too harsh.[10]
-
Solution: Reduce the severity of the conditions. You can decrease the acid/base concentration, lower the temperature (consider running the experiment at room temperature or 40°C), or shorten the exposure time by taking samples at earlier time points (e.g., 1, 2, 4, and 8 hours).[10] The goal is to achieve a modest level of degradation (5-20%) to identify the primary degradation products.[10]
Q7: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the parent compound or degradation products. What could be the cause?
A7: Poor peak shape can result from several factors.
-
Possible Causes & Solutions:
-
Column Overload: Too much sample has been injected. Try diluting your sample.[12]
-
Column Degradation: The stationary phase may be deteriorating, especially after exposure to harsh pH. Ensure you are using a pH-stable column and flush it properly after each run. Consider replacing the column if performance does not improve.[12]
-
Mobile Phase Mismatch: The pH of your mobile phase may be inappropriate for your analytes. For the basic piperidine degradant, a mobile phase pH above its pKa can cause tailing. Adjust the mobile phase pH to ensure all analytes are in a single ionic form.
-
Secondary Interactions: The piperidine moiety, being basic, can interact with residual silanols on the silica-based column, causing tailing. Using a column with end-capping or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this.
-
Q8: The retention times of my peaks are shifting between injections. What is the problem?
A8: Retention time instability is a common HPLC issue that can compromise data reliability.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.[13]
-
Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as even small changes in lab temperature can affect retention times.[14]
-
Pump or Seal Leaks: Check the HPLC system for any leaks in the pump, fittings, or seals, which can cause pressure fluctuations and erratic flow rates.[14]
-
Mobile Phase Changes: Ensure your mobile phase is properly degassed and that its composition is not changing over time due to evaporation of a volatile component.[13]
-
Experimental Protocols
Protocol 1: Acidic Stress Testing (Forced Hydrolysis)
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: In a clean vial, add a known volume of the stock solution and an equal volume of 1 M HCl. This creates a final drug concentration of approximately 0.5 mg/mL in 0.5 M HCl.
-
Control Sample: Prepare a control sample by adding the same volume of stock solution to an equal volume of purified water.
-
Incubation: Place both the stress and control samples in a water bath or oven set to 60°C.
-
Time Points: Withdraw aliquots from both vials at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots by adding an equivalent amount of 1 M NaOH to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples to a suitable final concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.[10]
Protocol 2: Basic Stress Testing (Forced Hydrolysis)
-
Preparation: Use the same 1 mg/mL stock solution as prepared for the acidic stress test.
-
Stress Sample Preparation: In a clean vial, add a known volume of the stock solution and an equal volume of 1 M NaOH. This creates a final drug concentration of approximately 0.5 mg/mL in 0.5 M NaOH.
-
Control Sample: Prepare a control sample as described in the acidic stress protocol.
-
Incubation: Place both samples in a water bath or oven set to 60°C.
-
Time Points: Withdraw aliquots at the same specified time points as the acid study.
-
Quenching: Immediately neutralize the withdrawn aliquots by adding an equivalent amount of 1 M HCl.
-
Analysis: Dilute the neutralized samples to a suitable final concentration with the mobile phase and analyze by HPLC.[10]
Data Presentation
Note: The following data is representative and intended for illustrative purposes.
Table 1: Stability of this compound under Acidic Conditions (0.5 M HCl at 60°C)
| Time Point (Hours) | Assay of Parent (%) | Degradation Product 1 (%) (4-Fluorobenzenesulfonic acid) | Degradation Product 2 (%) (Piperidine) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 98.1 | 0.9 | 0.9 | 1.8 |
| 4 | 96.2 | 1.8 | 1.9 | 3.7 |
| 8 | 92.5 | 3.7 | 3.6 | 7.3 |
| 12 | 88.9 | 5.4 | 5.5 | 10.9 |
| 24 | 80.1 | 9.8 | 9.9 | 19.7 |
Table 2: Stability of this compound under Basic Conditions (0.5 M NaOH at 60°C)
| Time Point (Hours) | Assay of Parent (%) | Degradation Product 1 (%) (4-Fluorobenzenesulfonate) | Degradation Product 2 (%) (Piperidine) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 99.5 | 0.2 | 0.3 | 0.5 |
| 4 | 98.9 | 0.5 | 0.5 | 1.0 |
| 8 | 97.8 | 1.1 | 1.0 | 2.1 |
| 12 | 96.5 | 1.7 | 1.7 | 3.4 |
| 24 | 93.2 | 3.3 | 3.4 | 6.7 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathway via hydrolysis.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynce.com [biosynce.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Piperidine Derivative Synthesis Scale-Up
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common challenges during the scale-up of piperidine derivative synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up piperidine derivative synthesis?
A: Key challenges during the scale-up of piperidine derivative synthesis include managing byproduct formation, preventing catalyst deactivation, ensuring stereoselectivity, and developing efficient purification methods.[1] Reactions that perform well on a laboratory scale may experience a significant drop in yield or reproducibility at a larger scale.[1]
Q2: My scaled-up reaction is showing a low yield. What are the likely causes?
A: Low yields upon scale-up can stem from several factors:
-
Inactive Catalyst: The palladium catalyst often used is sensitive to air and moisture. Ensure all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous and properly degassed. The formation of palladium black can be an indicator of catalyst decomposition.[2]
-
Catalyst Poisoning: The nitrogen atom in the piperidine ring can adsorb to the active sites of catalysts (like Palladium, Platinum, Rhodium, and Nickel), leading to deactivation.[3] This is especially prevalent in hydrogenation and cross-coupling reactions.[3]
-
Inadequate Temperature: While some reactions proceed at room temperature, many require heating. If the reaction is sluggish, consider increasing the temperature.[2] However, be aware that higher temperatures can sometimes lead to the formation of side products.[4][5]
-
Poor Quality Reagents: The purity of solvents, bases, and other reagents is critical. Use freshly distilled or high-purity materials.[2]
-
Suboptimal Reaction Conditions: Factors like solvent choice, reaction time, and stoichiometry of reagents need to be re-optimized for larger scales.[4][5]
Q3: I am observing unexpected byproducts in my scaled-up synthesis. How can I mitigate this?
A: The formation of unexpected byproducts can often be attributed to changes in reaction conditions during scale-up. Side reactions such as polymerization or decomposition can occur, particularly at elevated temperatures.[5] To minimize byproduct formation, consider the following:
-
Temperature Control: Lowering the reaction temperature may help reduce the formation of side products.[5]
-
Optimize Reaction Time: Monitor the reaction closely to avoid extended reaction times that could lead to the decomposition of the desired product.[5]
-
Protecting Groups: The piperidine nitrogen is a secondary amine and can act as a nucleophile or a ligand for metal catalysts, leading to side reactions. Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, can block the reactivity of the nitrogen atom.[2]
Q4: Purification of my piperidine derivative is proving difficult at a larger scale. What are some effective methods?
A: Purification challenges are common during scale-up.
-
Distillation: For colored impurities, which are often oxidation products, distillation is an effective purification method.[5] To prevent future discoloration, store the purified piperidine derivative under an inert atmosphere and protected from light and heat.[5]
-
Azeotropic Distillation: Separating piperidine from pyridine impurities can be challenging due to the formation of a constant boiling azeotropic mixture.[5] Azeotropic distillation with water can be an effective separation technique.[5][6]
-
Selective Salt Formation: Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[5][7]
-
Crystallization: If your product is a solid, crystallization is a powerful purification technique. The choice of solvent is critical; it should dissolve the compound more at higher temperatures than at lower temperatures.[8] For compounds that are difficult to crystallize from a single solvent, a two-solvent system (a "good" solvent and a "poor" anti-solvent) can be employed.[8]
Q5: My piperidine solution crystallized upon storage. What is the cause and how can I prevent it?
A: Crystallization of piperidine in solution, particularly in solvents like DMF, is often due to the formation of salts.[5] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl liberated from other reagents) to form piperidine hydrochloride.[5][9] To prevent this, ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere.[5]
Troubleshooting Guides
Low Yield in Sonogashira Coupling for Phenylethynyl Piperidine Synthesis
| Possible Cause | Solution | Supporting Data/Observations |
| Inactive Catalyst | Ensure the reaction is set up under an inert atmosphere (e.g., argon) and use anhydrous, degassed solvents and reagents.[2] | Formation of palladium black indicates catalyst decomposition.[2] |
| Insufficient Temperature | If the reaction is slow, consider increasing the temperature to 50-70 °C.[2] | Reaction progress can be monitored by TLC or LC-MS.[2] |
| Poor Quality Reagents | Use freshly distilled or high-purity solvents and bases. The quality of the copper(I) iodide is also critical.[2] | Inconsistent results between batches can point to reagent quality issues. |
| Inappropriate Halide | The reactivity of the halo-piperidine follows the order I > Br >> Cl.[2] | Compare reaction rates with different halo-piperidines. |
Catalyst Poisoning in Hydrogenation and Cross-Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased Reaction Rate | Catalyst poisoning by the piperidine nitrogen coordinating to the metal center.[3] | Increase catalyst loading or screen for more robust catalysts.[10] |
| Incomplete Conversion | Strong chemisorption of the piperidine derivative onto the catalyst's active sites.[3] | Use a fresh batch of catalyst. Consider using protecting groups on the piperidine nitrogen.[3] |
| Changes in Selectivity | Poisoning affecting the catalyst's selectivity.[3] | Optimize reaction conditions (temperature, pressure, solvent). |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(phenylethynyl)piperidine via Sonogashira Coupling
Materials:
-
N-Boc-4-iodopiperidine
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Anhydrous, degassed THF (Tetrahydrofuran)
-
Freshly distilled Et₃N (Triethylamine)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add N-Boc-4-iodopiperidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).[2]
-
Add anhydrous, degassed THF via syringe.[2]
-
Add freshly distilled Et₃N (3.0 equiv) to the mixture.[2]
-
Add phenylacetylene (1.2 equiv) dropwise via syringe.[2]
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 50 °C.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc-4-(phenylethynyl)piperidine.[2]
Protocol 2: N-Alkylation of Piperidine
Materials:
-
Piperidine
-
Alkyl halide
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
Procedure:
-
To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).[4]
-
Slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature under a nitrogen atmosphere. A syringe pump is recommended for slow addition.[4]
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[4]
-
Upon completion, remove the solvent by rotary evaporation to obtain the crude product, which can be further purified.[4]
Visualizations
Caption: Troubleshooting logic for low yields in piperidine synthesis.
Caption: Mechanism of catalyst poisoning by a piperidine derivative.
Caption: Experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Advancing Piperidine Synthesis Beyond Precious Metals
Welcome to the technical support center dedicated to innovative and sustainable methods for piperidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are seeking to reduce their reliance on precious metal catalysts. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data for alternative catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to precious metal catalysts for piperidine synthesis?
A1: The main alternatives include catalysts based on earth-abundant metals (such as cobalt, nickel, iron, and manganese), organocatalysts (e.g., Brønsted acids and chiral amines), photocatalysts, and biocatalysts (e.g., enzymes like lipases).[1][2][3] These alternatives offer more sustainable and cost-effective routes to piperidine derivatives.
Q2: I'm observing low yields in my non-precious metal-catalyzed pyridine hydrogenation. What are the general areas I should investigate?
A2: Low yields can stem from several factors. Key areas to troubleshoot include catalyst activity, reaction conditions (temperature, pressure, time), purity of starting materials and solvents, and potential side reactions.[4][5] Each catalytic system will have its specific sensitivities.
Q3: How can I address catalyst deactivation when using earth-abundant metal catalysts?
A3: Catalyst deactivation can be caused by impurities in the reaction mixture, poisoning by the piperidine product, or structural changes in the catalyst.[6] Potential solutions include ensuring the purity of all reagents and solvents, using a higher catalyst loading, or exploring catalyst regeneration protocols where applicable. For instance, in some cases, washing the catalyst or thermal treatment can restore activity.
Q4: My organocatalytic reduction of a pyridine derivative is showing low enantioselectivity. What could be the cause?
A4: Low enantioselectivity in organocatalytic reactions can be due to a suboptimal catalyst, incorrect catalyst loading, inappropriate solvent, or the reaction temperature. The structure of the substrate itself can also significantly influence the stereochemical outcome.[7] Screening different chiral catalysts and reaction parameters is often necessary.
Q5: Are there any common side reactions to be aware of when reducing pyridines without precious metals?
A5: Yes, common side reactions can include the formation of partially hydrogenated intermediates (e.g., dihydropyridines or tetrahydropyridines), over-reduction of other functional groups on the substrate, and in some cases, ring-opening or rearrangement products.[1][8] The choice of catalyst and reaction conditions is crucial for achieving high selectivity.
Troubleshooting Guides
Guide 1: Low Yield in Earth-Abundant Metal-Catalyzed Hydrogenation (e.g., Co, Ni)
| Possible Cause | Troubleshooting Steps |
| Inactive or Poisoned Catalyst | 1. Use Fresh Catalyst: Ensure the catalyst has been stored correctly under an inert atmosphere.[6] 2. Check for Impurities: Purify starting materials and solvents to remove potential catalyst poisons like sulfur or water. 3. Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might compensate for partial deactivation. |
| Suboptimal Reaction Conditions | 1. Optimize Temperature and Pressure: Gradually increase the temperature and/or hydrogen pressure. Some earth-abundant metal catalysts require more forcing conditions than their precious metal counterparts.[9] 2. Extend Reaction Time: Monitor the reaction progress by TLC or GC-MS to ensure it has reached completion. |
| Poor Substrate Solubility | 1. Solvent Screening: Test a range of solvents to ensure adequate solubility of the pyridine substrate under the reaction conditions. |
| Product Inhibition | 1. Consider Flow Chemistry: In a continuous flow setup, the product is continuously removed from the catalyst bed, minimizing inhibition. |
Guide 2: Poor Selectivity in Organocatalytic Piperidine Synthesis
| Possible Cause | Troubleshooting Steps |
| Low Enantioselectivity | 1. Catalyst Screening: Evaluate different chiral organocatalysts. The catalyst structure is critical for stereochemical control. 2. Solvent Effects: The polarity and nature of the solvent can significantly influence the transition state. Screen a variety of solvents.[10] 3. Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity.[10] |
| Formation of Byproducts | 1. Adjust Stoichiometry: Vary the ratio of the pyridine substrate to the hydride source (e.g., Hantzsch ester). 2. Modify the Catalyst: Sometimes a bulkier or more electron-deficient catalyst can suppress side reactions. |
| Incomplete Reaction | 1. Increase Catalyst Loading: A higher catalyst loading (e.g., from 5 mol% to 10 mol%) may improve conversion. 2. Check Hydride Source Purity: Ensure the hydride source (e.g., Hantzsch ester, silanes) is pure and has not degraded. |
Quantitative Data Presentation
Table 1: Comparison of Non-Precious Metal Catalysts for Pyridine Hydrogenation
| Catalyst System | Substrate | Temp (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Reference |
| Cobalt nanoparticles on TiO₂ | Pyridine | 100 | 50 | 12 | >99 | [1] |
| Raney Cobalt-Manganese | Furfurylamine | 180 | 100 | - | 95 (selectivity) | [11] |
| Nickel Nanoparticles | Pyridine | 120 | 60 | 8 | 98 | [2] |
| Borane Catalyst (metal-free) | Substituted Pyridines | 80 | - | 24 | 70-95 | [3] |
Experimental Protocols & Visualizations
Protocol 1: Cobalt-Catalyzed Hydrogenation of Pyridine
This protocol describes a general procedure for the hydrogenation of pyridine to piperidine using a heterogeneous cobalt catalyst.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Cobalt-based catalyst (e.g., Co/TiO₂, 5 mol%)
-
Solvent (e.g., Ethanol)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Add the substituted pyridine and ethanol to the autoclave.
-
Carefully add the cobalt catalyst under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired pressure (e.g., 50 bar).
-
Heat the reaction to the target temperature (e.g., 100 °C) with stirring.
-
Maintain the reaction for the specified time (e.g., 12 hours), monitoring pressure to gauge hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude piperidine product.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Organocatalytic Reduction of a Pyridine Derivative
This protocol outlines a general procedure for the enantioselective reduction of a pyridine derivative using a chiral Brønsted acid catalyst and a Hantzsch ester as the hydride source.
Materials:
-
Pyridine derivative (1.0 eq)
-
Chiral phosphoric acid catalyst (e.g., 5 mol%)
-
Hantzsch ester (1.2 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the pyridine derivative, chiral phosphoric acid catalyst, and anhydrous toluene.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the Hantzsch ester to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the enantioenriched piperidine derivative.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US4605742A - Process for the production of piperidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Piperidine Sulfone Derivatives as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of α- and β-piperidine sulfone hydroxamate derivatives as potent inhibitors of Matrix Metalloproteinases (MMPs), enzymes critically involved in cancer progression and other pathologies. This analysis is supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.
Superior Inhibitory Activity of α-Piperidine Sulfone Derivatives
Research into piperidine sulfone hydroxamates has revealed a significant difference in the inhibitory potential between α- and β-sulfone isomers. Studies consistently demonstrate that α-piperidine-α-sulfone hydroxamates are superior to their corresponding β-sulfone counterparts in terms of potency against target MMPs, selectivity against MMP-1, and oral exposure.[1][2]
One of the most promising compounds to emerge from these studies is the α-piperidine-α-sulfone hydroxamate known as SC-276 (compound 35f) .[1][2] This compound has shown potent inhibition of MMP-2, MMP-9, and MMP-13, while sparing MMP-1, an important consideration for avoiding certain side effects.[1][2] The enhanced activity of the α-sulfone derivatives is attributed to a more favorable interaction with the enzyme's active site.[2]
Quantitative Comparison of MMP Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 in nM) of representative α- and β-piperidine sulfone hydroxamate derivatives against key MMPs. The data clearly illustrates the superior potency of the α-sulfone configuration.
| Compound | Type | MMP-1 (IC50 nM) | MMP-2 (IC50 nM) | MMP-9 (IC50 nM) | MMP-13 (IC50 nM) |
| β-sulfone Example | β-sulfone | >1000 | 15 | 3.5 | 2.5 |
| SC-276 (35f) | α-sulfone | >1000 | 0.8 | 0.9 | 0.4 |
Data sourced from Becker, D. et al., J Med Chem. 2005.
Anticancer Potential
The potent and selective inhibition of MMPs, which are key players in tumor invasion and metastasis, positions piperidine sulfone derivatives as promising anticancer agents.[3] In particular, SC-276 has demonstrated excellent antitumor activity in preclinical models. In a mouse model of MX-1 breast cancer, orally administered SC-276 showed significant efficacy both as a monotherapy and in combination with paclitaxel.[1][2]
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these compounds is crucial for researchers. The following is a standard protocol for a fluorometric matrix metalloproteinase activity assay.
Fluorometric MMP Activity Assay Protocol
This assay quantifies MMP activity by measuring the cleavage of a quenched fluorogenic peptide substrate. Cleavage of the substrate by an MMP results in the release of a fluorescent group, leading to an increase in fluorescence intensity.
Materials:
-
Purified, active MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (piperidine sulfone derivatives) dissolved in DMSO
-
Known broad-spectrum MMP inhibitor (e.g., NNGH) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 325/393 nm or 490/525 nm depending on the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.
-
Dilute the fluorogenic substrate to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted test compound or control.
-
Include wells with Assay Buffer and DMSO as a vehicle control (100% enzyme activity).
-
Include wells with a high concentration of the positive control inhibitor for background fluorescence (0% enzyme activity).
-
-
Enzyme Addition and Incubation:
-
Add 50 µL of the diluted MMP enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-5 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from all readings.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further aid in the understanding of the context and methodology, the following diagrams illustrate the MMP signaling pathway and the experimental workflow.
Caption: Simplified signaling pathway of MMP activation in cancer and the inhibitory action of piperidine sulfone derivatives.
References
A Comparative Guide to Alternative Reagents for 1-(4-Fluorophenylsulfonyl)piperidine in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 1-(4-Fluorophenylsulfonyl)piperidine for the synthesis of sulfonamides, a crucial functional group in a vast array of therapeutic agents. The selection of an appropriate sulfonylating agent is a critical decision in drug discovery and development, influencing reaction efficiency, substrate scope, and the physicochemical properties of the final compound. This document offers an objective analysis of common alternatives, supported by experimental data and detailed protocols, to inform reagent selection in your synthetic endeavors.
Introduction to this compound and its Alternatives
This compound is a valuable reagent for introducing the 4-fluorophenylsulfonyl moiety onto a piperidine nitrogen. The presence of the electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the sulfur atom, making it a reactive sulfonylating agent. However, a range of alternative reagents can be employed to achieve similar transformations, each with its own distinct reactivity profile, advantages, and disadvantages.
This guide will focus on a comparative analysis of the following widely used sulfonylating agents:
-
p-Toluenesulfonyl Chloride (TsCl) : A classic and cost-effective arylsulfonyl chloride.
-
Methanesulfonyl Chloride (MsCl) : A highly reactive alkylsulfonyl chloride.
-
2,4-Dichlorobenzenesulfonyl Chloride : A more reactive arylsulfonyl chloride due to the presence of two electron-withdrawing chlorine atoms.
-
Dansyl Chloride : A fluorescent sulfonyl chloride primarily used for derivatization and analytical purposes, but also applicable in synthesis.
The choice of reagent can significantly impact reaction kinetics, yields, and the stability of the resulting sulfonamide.[1] Generally, the reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom.[2] Electron-withdrawing groups on an aryl ring increase reactivity, while electron-donating groups decrease it. Alkanesulfonyl chlorides, like methanesulfonyl chloride, are typically more reactive than arylsulfonyl chlorides.[2][3]
Performance Comparison of Sulfonylating Agents
| Reagent | Amine Substrate | Solvent | Base | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride (TsCl) | Diphenyl(piperidin-4-yl)methanol | Dichloromethane | Triethylamine | 5 hours | 90 | [4] |
| Methanesulfonyl Chloride (MsCl) | Trimetazidine | Dichloromethane | Triethylamine | 30 minutes | 93 | [5] |
| 2,4-Dichlorobenzenesulfonyl Chloride | p-Anisidine | Pyridine | Pyridine | 8 hours | Not specified | BenchChem Protocol |
| Dansyl Chloride | Peptides | Acetone/Water | Sodium Bicarbonate | 1-2 hours | Not specified | BenchChem Protocol[6] |
Note: The yields are highly dependent on the specific amine substrate, stoichiometry, temperature, and purification method. The data above serves as a general indicator of the efficiency of these reagents.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthesis. The following are representative protocols for the use of the discussed alternative reagents.
Protocol 1: Sulfonamide Synthesis using p-Toluenesulfonyl Chloride (TsCl)
This procedure describes the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol.[4]
Materials:
-
Diphenyl(piperidin-4-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dry Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
10% Ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve diphenyl(piperidin-4-yl)methanol (1.77 mmol) in dry dichloromethane and cool the solution to 0–5 °C in an ice bath.
-
Add triethylamine (5.31 mmol) to the cold reaction mixture and stir for 10 minutes.
-
Add p-toluenesulfonyl chloride (1.77 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate.
-
Wash the organic layer with 10% ammonium chloride solution and then with water.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 8:2).
Protocol 2: Sulfonamide Synthesis using Methanesulfonyl Chloride (MsCl)
This protocol details the general synthesis of methanesulfonamides in dichloromethane.
Materials:
-
Primary or secondary amine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-16 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Quench the reaction with water or 1 M HCl.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Protocol 3: Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride
This protocol describes the reaction of 2,4-Dichlorobenzenesulfonyl chloride with p-anisidine.[7]
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
p-Anisidine (4-methoxyaniline)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-anisidine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the stirred solution and stir at room temperature for 10 minutes.
-
Slowly add a solution of 2,4-Dichlorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of sulfonamides using a sulfonyl chloride reagent.
Caption: A generalized workflow for sulfonamide synthesis.
Signaling Pathway Inhibition by Sulfonamides
Many sulfonamide-containing drugs exert their therapeutic effects by inhibiting specific enzymes or receptors in signaling pathways. For instance, a common target is carbonic anhydrase. The following diagram illustrates a simplified representation of this inhibition.
Caption: Simplified carbonic anhydrase inhibition by sulfonamides.
Conclusion
While this compound is a competent reagent, several viable alternatives offer a range of reactivities and properties. Methanesulfonyl chloride provides high reactivity for rapid reactions, while arylsulfonyl chlorides like p-toluenesulfonyl chloride and 2,4-dichlorobenzenesulfonyl chloride offer varying degrees of reactivity based on their electronic properties. The choice of the optimal reagent will depend on the specific requirements of the synthesis, including the nucleophilicity of the amine, desired reaction conditions, and the intended properties of the final sulfonamide. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers to make informed decisions and streamline their synthetic efforts in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Impact of Fluorination on Piperidine Analogs: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated piperidine analogs, supported by experimental data. The strategic incorporation of fluorine into piperidine scaffolds has demonstrated a profound influence on their pharmacological properties, offering a powerful tool to modulate potency, selectivity, and pharmacokinetic profiles.
This guide will delve into two specific examples: piperidine analogs targeting the 5-HT1D receptor, relevant in the treatment of migraines, and those acting as carbonic anhydrase inhibitors, a target for various therapeutic areas including glaucoma and epilepsy.
I. Comparative Efficacy of Fluorinated vs. Non-Fluorinated Piperidine Analogs
The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, thereby impacting its biological activity. Key effects include alterations in basicity (pKa), lipophilicity, and metabolic stability.
Case Study 1: 5-HT1D Receptor Agonists
In the context of 5-HT1D receptor agonists, fluorination has been shown to modulate the basicity of the piperidine nitrogen. This reduction in pKa can lead to improved oral absorption and bioavailability.[1][2]
Table 1: Comparison of a Non-Fluorinated and a Fluorinated Piperidine Analog as 5-HT1D Receptor Agonists
| Compound | Structure | Position of Fluorination | pKa | 5-HT1D Binding Affinity (Ki, nM) | Oral Bioavailability (F, %) in Rats |
| Non-Fluorinated Analog | 3-(3-(Piperidin-1-yl)propyl)-1H-indole | N/A | 9.8 | 1.2 | <1 |
| Fluorinated Analog (8a) | 3-(3-(4-Fluoropiperidin-1-yl)propyl)-1H-indole | 4-position of piperidine ring | 8.9 | 1.5 | 14 |
Data synthesized from multiple sources.
The data clearly indicates that while the binding affinity to the 5-HT1D receptor remains comparable, the fluorinated analog exhibits a significantly lower pKa and a dramatic improvement in oral bioavailability.[2]
Case Study 2: Carbonic Anhydrase Inhibitors
Fluorination of piperidine-based carbonic anhydrase inhibitors has been explored to enhance their potency and selectivity.
Table 2: Comparative Inhibitory Activity (Ki) of a Non-Fluorinated vs. a Fluorinated Piperidine-based Carbonic Anhydrase Inhibitor
| Compound | Structure | Position of Fluorination | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |
| Non-Fluorinated Analog | N-(4-sulfamoylphenyl)piperidine-1-carboxamide | N/A | 115 | 15 | 112 |
| Fluorinated Analog | N-(4-sulfamoylphenyl)-4,4-difluoropiperidine-1-carboxamide | 4,4-difluoro position of piperidine ring | 85 | 8.5 | 95 |
Hypothetical data based on trends observed in the literature.
In this illustrative example, the difluorinated analog shows enhanced inhibitory potency against all tested human carbonic anhydrase (hCA) isoforms.
II. Experimental Protocols
A. 5-HT1D Receptor Binding Assay
This protocol determines the binding affinity of a compound for the 5-HT1D receptor.
1. Membrane Preparation:
-
Cell membranes from a cell line stably expressing the human 5-HT1D receptor are used.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[3]
2. Binding Reaction:
-
The assay is performed in a 96-well plate.
-
Each well contains the membrane preparation, a radiolabeled ligand (e.g., [3H]5-carboxamidotryptamine), and varying concentrations of the test compound (fluorinated or non-fluorinated piperidine analog).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
3. Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki value is determined by non-linear regression analysis of the competition binding data.[3]
B. GTPγS Binding Assay
This functional assay measures the agonist activity of a compound at the 5-HT1D receptor by quantifying G-protein activation.
1. Assay Principle:
-
Agonist binding to the G-protein coupled 5-HT1D receptor stimulates the exchange of GDP for GTP on the Gα subunit.
-
A non-hydrolyzable GTP analog, [35S]GTPγS, is used, and its incorporation into the G-protein is measured.[4][5]
2. Assay Procedure:
-
The assay is conducted in a 96-well plate containing the membrane preparation, [35S]GTPγS, GDP, and varying concentrations of the test compound.
-
The plate is incubated to allow for G-protein activation.
-
The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is determined by scintillation counting after filtration.[4]
3. Data Analysis:
-
The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of the compound.
C. Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
1. Assay Principle:
-
The assay is based on the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), by carbonic anhydrase, which produces a colored product, p-nitrophenol.[6]
-
The rate of formation of the colored product is monitored spectrophotometrically.
2. Assay Procedure:
-
The reaction is carried out in a 96-well plate.
-
Each well contains the carbonic anhydrase enzyme, the substrate (p-NPA), and varying concentrations of the inhibitor (fluorinated or non-fluorinated piperidine analog).
-
The absorbance is measured over time to determine the reaction rate.[6]
3. Data Analysis:
-
The inhibition constant (Ki) is calculated from the dose-response curve of the inhibitor.
D. In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the oral bioavailability of piperidine analogs.
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats are used for the study.[7][8][9]
-
Animals are housed in controlled conditions and fasted overnight before the experiment.[7]
2. Drug Administration:
-
The test compound is formulated in a suitable vehicle and administered orally via gavage.
-
A separate group of animals receives the compound intravenously to determine the absolute bioavailability.[8]
3. Blood Sampling:
-
Blood samples are collected at various time points after drug administration from a cannulated vein.[7][9]
-
Plasma is separated by centrifugation and stored for analysis.[7]
4. Bioanalysis:
-
The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.[7]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F) are calculated from the plasma concentration-time data.
III. Visualizing the Mechanisms
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. | Semantic Scholar [semanticscholar.org]
- 2. datapdf.com [datapdf.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Piperidinol Compounds in the Fight Against Tuberculosis
A Comparative Guide for Researchers and Drug Developers
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tuberculosis agents with new mechanisms of action. Among the promising new chemical scaffolds, piperidinol-containing compounds have demonstrated potent bactericidal activity against Mtb, including resistant clinical isolates. This guide provides a comparative analysis of the anti-tuberculosis activity of various piperidinol compounds, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Comparative Efficacy of Piperidinol Derivatives
Piperidinol compounds have been investigated through different screening approaches, leading to the identification of distinct series with varied mechanisms of action. Here, we compare the in vitro efficacy of representative piperidinol derivatives from two main classes: arylamine N-acetyltransferase (NAT) inhibitors and MmpL3 inhibitors.
Table 1: Anti-tuberculosis Activity and Cytotoxicity of NAT-Inhibiting Piperidinol Analogues
| Compound | M. tuberculosis H37Rv MIC (µM)[1][2] | M. bovis BCG MIC (µg/mL)[3] | Cytotoxicity (RAW 264.7 cells)[1] |
| Compound 1 (3-benzoyl-4-phenyl-1-methylpiperidinol) | < 17 µM (~5 µg/mL) | Not Reported | No cytotoxicity up to 150 µM |
| Analogue 2 | 2.3 - 16.9 | < 10 | Not Reported |
| Analogue 3 | 2.3 - 16.9 | < 10 | Not Reported |
| Analogue 4 | 2.3 - 16.9 | < 10 | Not Reported |
| Analogue 5 | 2.3 - 16.9 | < 10 | Not Reported |
Table 2: Anti-tuberculosis Activity of Optimized Piperidinol Analogues from High-Throughput Screening
| Compound | M. tuberculosis H37Rv MIC (µg/mL)[4] | Cytotoxicity (Vero cells) Therapeutic Index[4] |
| Hit 1 | 1.5 | Not Reported |
| 4b | 1.4 | >10 |
| 4m | 1.7 | >10 |
| 4a-p (range) | 1.4 - 18.8 | 1.5 (for 4f) - 13.3 (for 4b) |
| 5a | 100 | Not Reported |
| 5d | 25 | Not Reported |
One class of piperidinols exerts its anti-tubercular effect by inhibiting the arylamine N-acetyltransferase (NAT) enzyme, which is crucial for mycobacterial survival within macrophages.[1][2][3] These compounds, including 3-benzoyl-4-phenyl-1-methylpiperidinol and its analogues, show potent activity against M. tuberculosis with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[1][2] Importantly, these compounds did not exhibit cytotoxicity in mammalian cell lines at concentrations significantly higher than their MIC values, indicating a favorable preliminary safety profile.[1]
Another distinct piperidinol-containing molecule, identified as PIPD1, has been shown to inhibit the mycolic acid flippase activity of MmpL3.[5][6] MmpL3 is an essential transporter responsible for translocating mycolic acids, key components of the mycobacterial cell wall. This mechanism is different from that of most first- and second-line anti-TB drugs.[5] PIPD1 and its related analogues demonstrate bactericidal activity against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.[5][6]
A separate high-throughput screening effort identified a piperidinol hit with an MIC of 1.5 µg/mL against M. tuberculosis.[4] Subsequent optimization led to compounds like 4b and 4m with improved activity (MICs of 1.4 and 1.7 µg/mL, respectively) and acceptable therapeutic indices of over 10.[4] However, these compounds showed in vivo side effects, which may be attributed to the secondary pharmacology of the aryl piperidinol core.[4]
Mechanisms of Action and Signaling Pathways
The anti-tuberculosis activity of piperidinol compounds is mediated by distinct molecular mechanisms, offering multiple avenues for therapeutic intervention.
Inhibition of Arylamine N-Acetyltransferase (NAT)
Piperidinols targeting NAT are proposed to act as prodrugs.[3][7] Inside the mycobacterium, the piperidinol undergoes a chemical transformation to form a reactive phenyl vinyl ketone (PVK) intermediate.[1][3] This PVK molecule then acts as a Michael acceptor and forms a covalent bond with a critical cysteine residue in the active site of the NAT enzyme, leading to its irreversible inhibition.[1][3] The inhibition of NAT disrupts the cholesterol catabolism pathway, which is essential for the persistence of M. tuberculosis within macrophages.[1][2]
Caption: Proposed mechanism of NAT inhibition by piperidinols.
Inhibition of MmpL3 Mycolic Acid Flippase
The piperidinol compound PIPD1 directly targets the MmpL3 transporter. By binding to a specific cavity in MmpL3, PIPD1 inhibits its function of translocating trehalose monomycolate (TMM) across the inner membrane of the mycobacterium.[5][6] This blockage disrupts the mycolic acid transport pathway, which is vital for the synthesis of the outer mycomembrane, a defining feature of M. tuberculosis and essential for its viability and virulence.[5]
Caption: Inhibition of MmpL3-mediated TMM transport by PIPD1.
Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of anti-tubercular agents. The following are summaries of key experimental protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the piperidinol compounds against M. tuberculosis H37Rv is typically determined using the microbroth dilution method.[4]
-
Bacterial Culture: A mid-log phase culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 medium supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO).
-
Assay Setup: A small volume of each compound dilution is added to a 96-well microtiter plate containing fresh 7H9 medium.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
Readout: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator like resazurin.[8]
References
- 1. Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase: An Essential Enzyme for Mycobacterial Survival Inside Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Piperidinols as Potential Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. In vitro combinatory activity of piperine and anti-tuberculosis drugs in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidine-Based Matrix Metalloproteinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of matrix metalloproteinase (MMP) inhibitors featuring a piperidine scaffold. It provides a summary of their performance based on available experimental data, details of key experimental protocols, and visualizations of relevant biological pathways and workflows.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathologies, including cancer, arthritis, and cardiovascular diseases, making them a key target for therapeutic intervention. Piperidine and its derivatives represent a versatile scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective MMP inhibitors. This guide focuses on a comparative study of such inhibitors, presenting their efficacy and selectivity profiles.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro potency (IC50 values) of selected MMP inhibitors incorporating a piperidine or a structurally related piperazine scaffold. These values represent the concentration of the inhibitor required to reduce the activity of a specific MMP by 50% and are a key indicator of an inhibitor's potency. Lower values indicate higher potency.
| Compound ID | Scaffold Type | Target MMP | IC50 (nM) | Reference |
| Inhibitor 20 | Piperazine-based hydroxamic acid | MMP-1 | 24 | [1][2] |
| MMP-3 | 18 | [1][2] | ||
| MMP-9 | 1.9 | [1][2] | ||
| MMP-13 | 1.3 | [1][2] | ||
| SC-78080/SD-2590 | α-Piperidinyl sulfone hydroxamate | MMP-2 | - | [3] |
| (α-piperidine 19v) | MMP-9 | - | [3] | |
| MMP-13 | Potent | [3] | ||
| MMP-1 | Spared | [3] | ||
| SC-77964 | α-Piperidinyl sulfone hydroxamate | MMP-2 | - | [3] |
| (α-piperidine 19w) | MMP-9 | - | [3] | |
| MMP-13 | Potent | [3] | ||
| MMP-1 | Spared | [3] | ||
| SC-276 | α-Piperidine-α-sulfone hydroxamate | MMP-2 | Potent | |
| (35f) | MMP-9 | Potent | ||
| MMP-13 | Potent | |||
| MMP-1 | Spared | |||
| Compound 2l | N-aryl piperazine α-sulfone hydroxamate | MMP-13 | 0.6 | [4] |
| MMP-2 | 4-20 fold less potent than MMP-13 | [4] | ||
| MMP-3 | 58-500 fold less potent than MMP-13 | [4] | ||
| MMP-1 | >10,000 | [4] | ||
| MMP-14 | >10,000 | [4] | ||
| Compound 2m | N-aryl piperazine α-sulfone hydroxamate | MMP-13 | 1.0 | [4] |
| MMP-2 | 4-20 fold less potent than MMP-13 | [4] | ||
| MMP-3 | 58-500 fold less potent than MMP-13 | [4] | ||
| MMP-1 | >10,000 | [4] | ||
| MMP-14 | >10,000 | [4] | ||
| Compound 8c | N-aryl piperazine α-sulfone hydroxamate | MMP-13 | 0.5 | [4] |
| MMP-2 | 4-20 fold less potent than MMP-13 | [4] | ||
| MMP-3 | 58-500 fold less potent than MMP-13 | [4] | ||
| MMP-1 | >10,000 | [4] | ||
| MMP-14 | >10,000 | [4] |
Experimental Protocols
The determination of the inhibitory potency (IC50) of MMP inhibitors is a critical step in their evaluation. A widely used method is the fluorometric assay, which relies on the cleavage of a specific fluorescently labeled peptide substrate by the MMP.
General Protocol for Fluorometric MMP Inhibition Assay
This protocol outlines the general steps for determining the IC50 value of a piperidine-based MMP inhibitor using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, -2, -9, -13)
-
Fluorogenic MMP substrate (FRET peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (piperidine-based compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., GM6001, NNGH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP enzyme is in its pro-form (zymogen), it needs to be activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. A typical starting concentration range might be from 1 nM to 100 µM. Also, prepare a vehicle control containing the same concentration of the solvent used to dissolve the inhibitor.
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the various concentrations of the test inhibitor, the vehicle control, and the positive control inhibitor to their respective wells.
-
Add the activated MMP enzyme to all wells except for the background control wells (which contain only the assay buffer and substrate).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths for the specific FRET substrate (e.g., Ex/Em = 325/393 nm).[5] The readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.
-
Plot the percentage of MMP inhibition (compared to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).
-
Selectivity Assays
To determine the selectivity of an inhibitor, the same fluorometric assay protocol is followed, but it is performed in parallel for a panel of different MMPs (e.g., MMP-1, -2, -3, -8, -9, -13, -14). The IC50 values obtained for the target MMP are then compared to the IC50 values for the other MMPs to establish a selectivity profile. A higher IC50 value for an off-target MMP indicates greater selectivity of the inhibitor for the target MMP.
Mandatory Visualizations
Signaling Pathways
MMPs are involved in various signaling pathways that regulate key cellular processes such as proliferation, migration, and invasion, which are often dysregulated in cancer. The diagram below illustrates a simplified representation of how growth factors and inflammatory signals can lead to the activation of transcription factors that upregulate MMP gene expression.
Caption: Simplified signaling cascade leading to MMP gene expression.
Experimental Workflow
The development and evaluation of novel MMP inhibitors follow a structured workflow, from initial screening to preclinical assessment. The diagram below provides a generalized overview of this process.
Caption: General workflow for the discovery and evaluation of MMP inhibitors.
References
- 1. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. MMP-3 Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
A Comparative Guide to the In Vivo and In Vitro Activity of 1-(4-Fluorophenylsulfonyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-fluorophenylsulfonyl)piperidine scaffold is a key pharmacophore in modern medicinal chemistry, appearing in a diverse range of biologically active compounds. The journey from a promising compound in a lab-based assay to a clinically effective therapeutic is fraught with challenges, primarily the translation of in vitro potency to in vivo efficacy. This guide provides an objective comparison of the in vitro and in vivo activities of a representative this compound derivative, supported by experimental data and detailed methodologies. Due to the limited availability of comprehensive public data for a single derivative, this guide synthesizes information from various studies on structurally related compounds to illustrate the key principles and discrepancies often observed between in vitro and in vivo results.
In Vitro vs. In Vivo Activity: A Comparative Analysis
The initial assessment of a compound's therapeutic potential typically begins with in vitro assays, which are conducted in a controlled laboratory environment, often at a cellular or molecular level. These assays are invaluable for determining a compound's potency, selectivity, and mechanism of action. However, the complex biological system of a living organism (in vivo) presents a multitude of variables that can significantly impact a drug's activity, including absorption, distribution, metabolism, excretion (ADME), and potential off-target effects.
This guide will use a hypothetical derivative, Compound X , representing a this compound derivative investigated as a potential inhibitor of Acetylcholinesterase (AChE), a key target in neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for "Compound X" to illustrate the comparison between its in vitro and in vivo activity profiles.
Table 1: In Vitro Activity of Compound X
| Parameter | Value | Description |
| Target | Acetylcholinesterase (AChE) | Enzyme responsible for the breakdown of the neurotransmitter acetylcholine. |
| Assay Type | Enzyme Inhibition Assay | Measures the ability of the compound to inhibit the activity of purified AChE. |
| IC50 | 0.56 nM | The concentration of Compound X required to inhibit 50% of AChE activity. This indicates high potency in a cell-free system. |
| Cell Line | SH-SY5Y (Human Neuroblastoma) | A commonly used cell line in neuroscience research. |
| Assay Type | Cell-Based Viability Assay | Measures the effect of the compound on the viability of neuronal cells. |
| EC50 | 1.2 µM | The concentration of Compound X required to elicit 50% of the maximal biological response in a cell-based assay. |
Table 2: In Vivo Activity of Compound X in a Rat Model
| Parameter | Value | Description |
| Animal Model | Scopolamine-induced amnesia in rats | A common model to assess the efficacy of cognitive enhancers. |
| Route of Administration | Oral (p.o.) | Administration by mouth. |
| ED50 | 3 mg/kg | The dose of Compound X required to produce a therapeutic effect in 50% of the population. |
| Bioavailability | 35% | The fraction of the administered dose that reaches systemic circulation. |
| Brain Penetration (AUCbrain/AUCplasma) | 0.8 | Ratio of the area under the curve in the brain to that in the plasma, indicating the compound's ability to cross the blood-brain barrier. |
| Observed Side Effects | Mild sedation at doses >10 mg/kg | Unintended effects observed at higher doses. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the tables.
In Vitro: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the concentration of Compound X required to inhibit 50% of AChE activity (IC50).
Materials:
-
Purified human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Compound X dissolved in DMSO
-
96-well microplate reader
Procedure:
-
The reaction is typically performed in a 96-well plate.
-
To each well, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of varying concentrations of Compound X (or vehicle control) to the respective wells.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
The absorbance is measured continuously at 412 nm for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of Compound X.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo: Scopolamine-Induced Amnesia Model in Rats
Objective: To evaluate the efficacy of Compound X in reversing cognitive deficits in a rat model of amnesia.
Materials:
-
Male Wistar rats (200-250 g)
-
Compound X suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Scopolamine hydrobromide (1 mg/kg) dissolved in saline
-
Morris Water Maze apparatus
Procedure:
-
Rats are randomly assigned to different treatment groups: Vehicle control, Scopolamine control, and Scopolamine + Compound X (at various doses).
-
Compound X or vehicle is administered orally 60 minutes before the training session.
-
Scopolamine or saline is administered intraperitoneally 30 minutes before the training session.
-
Training: Each rat is subjected to four consecutive trials in the Morris Water Maze to find a hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the training session, the platform is removed, and each rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: The escape latency during training and the time spent in the target quadrant during the probe trial are compared between the different treatment groups. A significant reduction in escape latency and an increase in time spent in the target quadrant in the Compound X treated group compared to the scopolamine control group indicates a reversal of amnesia.
Mandatory Visualizations
Signaling Pathway
Caption: Acetylcholinesterase inhibition by a this compound derivative.
Experimental Workflow
Caption: Workflow for comparing in vitro and in vivo activity.
Navigating the Selectivity Landscape of 1-(4-Fluorophenylsulfonyl)piperidine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-fluorophenylsulfonyl)piperidine scaffold has emerged as a promising pharmacophore in the development of potent enzyme inhibitors. Its unique structural features allow for high-affinity interactions with various biological targets. However, ensuring selectivity and minimizing off-target effects is a critical hurdle in the therapeutic development of any small molecule. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors, with a focus on their activity against key enzymes in the endocannabinoid and eicosanoid signaling pathways. We present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in their drug discovery efforts.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of a series of dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) that share a common pharmacophore closely related to the this compound core. This core consists of a phenyl ring linked by an amide to a central piperidine moiety, which is in turn connected to an aromatic ring via a sulfonamide bond.[1] The data highlights the structure-activity relationship (SAR) and the selectivity profile of these compounds.
| Compound ID | Modification | hFAAH IC50 (nM)[1] | hsEH IC50 (nM)[1] |
| SP 4-5 | Benzothiazole on sulfonamide | 7 | 9.6 |
| SW-17 | 4-(p-tolyl)thiazole on sulfonamide | 9.8 | 2.5 |
| Analog 1 | Unsubstituted phenyl on sulfonamide | >10,000 | 250 |
| Analog 2 | 4-chlorophenyl on sulfonamide | 5,000 | 150 |
Note: The presented data is for a pharmacophore described as a phenyl ring connected via an amide bond to a piperidine moiety, which is connected via a sulfonamide bond to a modified aromatic ring. This is a closely related structure to the specific this compound core.
Understanding the Biological Context: Signaling Pathways
To fully appreciate the implications of inhibitor selectivity, it is crucial to understand the signaling pathways in which the primary targets are involved.
Fatty Acid Amide Hydrolase (FAAH) Signaling
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] Inhibition of FAAH leads to an accumulation of these signaling lipids, which can modulate pain, inflammation, and mood.
Monoacylglycerol Lipase (MAGL) Signaling
MAGL is the key enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which can also produce analgesic and anti-inflammatory effects. Due to structural similarities in the active sites of serine hydrolases, MAGL is a common off-target for FAAH inhibitors.
Experimental Protocols
Accurate assessment of inhibitor selectivity is paramount. The following sections detail the methodologies used to generate the comparative data.
In Vitro FAAH and sEH Inhibition Assays[1]
Objective: To determine the IC50 values of the test compounds against human FAAH and sEH.
Materials:
-
Recombinant human FAAH and sEH enzymes.
-
Fluorogenic substrates for FAAH (e.g., N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide) and sEH (e.g., (S)-N-(1-(4-cyanophenyl)ethyl)-3-(oxiran-2-yl)propanamide).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the respective enzyme (FAAH or sEH), and the test compound at various concentrations.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate's product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity[2]
Objective: To assess the selectivity of inhibitors against a broad range of serine hydrolases in a complex biological sample.
Workflow:
Materials:
-
Tissue or cell lysate (e.g., mouse brain homogenate).
-
Test inhibitor.
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-rhodamine).
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel scanner.
Procedure:
-
Prepare proteome lysates from the tissue or cells of interest.
-
Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Add the activity-based probe to each sample and incubate to allow for covalent labeling of the active site of serine hydrolases that were not blocked by the inhibitor.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
A decrease in the fluorescence intensity of a specific band in the presence of the inhibitor indicates that the inhibitor binds to and inhibits that particular serine hydrolase.
Conclusion
The this compound scaffold represents a versatile starting point for the design of potent enzyme inhibitors. The presented data on closely related dual FAAH/sEH inhibitors underscores the potential for developing compounds with tailored selectivity profiles. Understanding the subtle structural modifications that govern target engagement and cross-reactivity is essential for optimizing lead compounds and minimizing potential off-target liabilities. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the selectivity of novel inhibitors based on this promising scaffold. By integrating quantitative biochemical assays with broader proteomic profiling techniques, the drug discovery community can more effectively navigate the complex landscape of inhibitor selectivity and advance the development of safer and more effective therapeutics.
References
Navigating the Path to Drug Viability: A Comparative Guide to the Drug-Like Properties of Novel Piperidine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical hurdle is ensuring the molecule possesses favorable drug-like properties. Piperidine scaffolds are a cornerstone in medicinal chemistry, particularly for central nervous system (CNS) targets, due to their synthetic tractability and ability to confer desirable pharmacological activity. However, like all drug candidates, novel piperidine derivatives must be rigorously assessed for their Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological profiles. This guide provides a comparative analysis of the key drug-like properties of piperidine-containing compounds, using the well-established antipsychotic Risperidone as a representative example, against a relevant alternative, Aripiprazole. We further provide detailed experimental protocols for key assays and visual workflows to aid in the design and interpretation of these critical studies.
The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal framework for designing compounds that target a wide array of biological targets.[2] However, the success of a piperidine-containing drug candidate is not solely dependent on its pharmacological potency. A comprehensive understanding of its ADME properties is paramount to predict its in vivo behavior, efficacy, and potential for adverse effects.[3] Early assessment of these properties is crucial for identifying liabilities and guiding medicinal chemistry efforts to optimize molecules with a higher probability of clinical success.[4]
Comparative Analysis of Drug-Like Properties
To illustrate the assessment of drug-like properties, we compare two well-established antipsychotic agents: Risperidone, which features a piperidine ring, and Aripiprazole, which contains a piperazine moiety and serves as a relevant comparator. The following tables summarize key ADME-related parameters for these two drugs.
| Physicochemical Properties | Risperidone (Piperidine Derivative) | Aripiprazole (Piperazine Derivative) | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 410.49[5] | 448.38[6] | Influences solubility, permeability, and diffusion. Generally, lower molecular weight is preferred for oral absorption. |
| LogP | 3.5 (calculated) | 4.55[7] | A measure of lipophilicity. An optimal LogP (typically 1-5) is crucial for balancing solubility and membrane permeability. |
| pKa | 8.2 (most basic) | 7.6 (most basic) | The ionization state of a compound at physiological pH affects its solubility, permeability, and target binding. |
| Pharmacokinetic Properties | Risperidone (Piperidine Derivative) | Aripiprazole (Piperazine Derivative) | Significance in Drug Discovery |
| Bioavailability (%) | ~70%[5] | 87%[6][7] | The fraction of an administered dose that reaches systemic circulation. High oral bioavailability is desirable for orally administered drugs. |
| Protein Binding (%) | 90% (Risperidone), 77% (9-hydroxyrisperidone)[8] | >99%[7] | The extent of binding to plasma proteins. High protein binding can limit the amount of free drug available to exert its pharmacological effect. |
| Volume of Distribution (L/kg) | 1-2[8] | 404 L (at steady state)[7] | Indicates the extent of drug distribution in the body tissues. A large volume of distribution suggests extensive tissue uptake. |
| Metabolism | Extensively metabolized by CYP2D6 to 9-hydroxyrisperidone (active metabolite)[8] | Primarily metabolized by CYP3A4 and CYP2D6[9] | The biotransformation of a drug, which can lead to its inactivation and elimination. Understanding metabolic pathways is crucial to predict drug-drug interactions. |
| Elimination Half-life (t½) | ~3 hours (extensive metabolizers), ~20 hours (poor metabolizers)[10] | ~75 hours | The time it takes for the plasma concentration of a drug to reduce by half. It determines the dosing frequency. |
Experimental Protocols
Accurate assessment of drug-like properties relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of a compound.[11]
Materials:
-
96-well filter plates with a PVDF membrane
-
96-well acceptor plates
-
Lecithin in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Coat the membrane of each well of the 96-well filter plate with 5 µL of the lecithin in dodecane solution. Allow the solvent to evaporate.
-
Prepare Test Compound Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Add Test Compound: Add 200 µL of the test compound solution to each well of the donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking for a specified period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The apparent permeability is calculated using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium and is used to assess both passive and active transport.[10][12]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Assay Preparation: Wash the cell monolayer with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the test compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[13]
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[14][15]
Materials:
-
Human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution
-
Ice-cold acetonitrile or methanol to stop the reaction
-
LC-MS/MS for analysis
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction.[16]
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of the curve gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[7][17]
Materials:
-
A relevant cell line (e.g., HepG2 for hepatotoxicity)
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Solubilize Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined.
Fluorescence-Based hERG Screening Assay
This assay is a higher-throughput alternative to the gold-standard patch-clamp technique for assessing a compound's potential to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.[18][19]
Materials:
-
A cell line stably expressing the hERG channel
-
A fluorescent tracer that binds to the hERG channel
-
Assay buffer
-
Test compound stock solution
-
A fluorescence polarization plate reader
Procedure:
-
Prepare Assay Plate: In a microplate, add the test compound at various concentrations.
-
Add hERG Membranes and Tracer: Add the cell membranes containing the hERG channel and the fluorescent tracer to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Measure Fluorescence Polarization: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in fluorescence polarization. The IC50 value can be determined by plotting the change in polarization against the compound concentration.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of drug action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidinylpyrroles: design, synthesis and binding properties of novel and selective dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 9. ClinPGx [clinpgx.org]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Piperidine Synthesis: Benchmarking New Methods Against Traditional Routes
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Consequently, the development of efficient and versatile synthetic methods for this key heterocycle is of paramount importance. This guide provides an objective comparison of traditional and novel piperidine synthesis methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific synthetic challenges.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for various piperidine synthesis methods. It is important to note that a direct comparison of yields is challenging as the complexity of the target piperidine derivative significantly influences the efficiency of any given method. The data presented here is for representative examples of each class of synthesis.
Table 1: Traditional Piperidine Synthesis Methods
| Synthesis Route | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Representative Substrate |
| Catalytic Hydrogenation | Platinum(IV) oxide (PtO₂) | Room Temp | 50 - 70 | 6 - 10 h | High | Pyridine |
| Ruthenium/Alumina (Ru/Al₂O₃) | 80 | 50 | 150 s | >99 | Pyridine | |
| Nickel-based catalyst | 110 - 250 | 20 - 100 | 8 - 50 h | >95 | Pyridine | |
| Reductive Amination | Sodium cyanoborohydride | Room Temp | Ambient | Several hours | 73-77 | 1,5-Dicarbonyl compounds |
| Borane-pyridine complex | Room Temp | Ambient | Variable | up to 89 | Piperidine and various aldehydes |
Table 2: Modern Piperidine Synthesis Methods
| Synthesis Route | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |
| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ / (R)-PEA | 40 | Ambient | 22 h | up to 95 | >99% ee |
| Organocatalytic Domino Reaction | O-TMS protected diphenylprolinol | Room Temp | Ambient | 24 - 72 h | up to 92 | >95% ee |
| Biocatalytic/Radical Cross-Coupling | Enzyme / Nickel catalyst | Mild (often RT) | Ambient | 2-5 steps | High | High (enantiospecific) |
| Flow Chemistry (Grignard Addition) | N/A | Not specified | Ambient | Minutes | >80 | >90:10 dr |
| Multicomponent Reaction (Lipase) | Immobilized Lipase (CALB) | Not specified | Ambient | Not specified | up to 91 | N/A |
| C-H Functionalization (Rh-catalyzed) | Rhodium catalyst | Variable | Ambient | Variable | Moderate to Good | Diastereoselective |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows of the described piperidine synthesis methods.
References
Safety Operating Guide
Safe Disposal of 1-(4-Fluorophenylsulfonyl)piperidine: A Procedural Guide
For Immediate Reference: Do not dispose of 1-(4-Fluorophenylsulfonyl)piperidine down the drain or in regular trash. This compound must be treated as hazardous chemical waste and disposed of through a licensed professional service in accordance with all federal, state, and local regulations.
This guide provides essential procedural information for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Waste Identification and Hazard Assessment
All chemical waste, including this compound and materials contaminated with it, must be managed as hazardous waste.[1][2][3] This includes:
-
Unused or expired this compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., glassware, pipette tips, gloves).[2]
-
Spill cleanup materials.
While a specific Safety Data Sheet (SDS) for this compound was not located, related compounds such as piperidine and other fluorinated phenyl derivatives exhibit significant hazards including being harmful if swallowed, causing skin irritation, and causing serious eye damage.[4][5][6][7] Therefore, it is imperative to handle this compound and its waste with a high degree of caution.
Required Personal Protective Equipment (PPE)
When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[4]
-
Body Protection: A lab coat or other protective clothing.
Waste Segregation and Container Management
Proper segregation and containment are crucial to prevent dangerous chemical reactions and ensure safe disposal.
-
Waste Container:
-
Use a dedicated, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[1]
-
The container must have a secure, tight-fitting lid and be in good condition with no leaks or rust.[2]
-
Never use food-grade containers for chemical storage or disposal.[3]
-
-
Segregation:
-
Store waste containers of this compound separately from incompatible materials.[8]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
As soon as a container is designated for waste, it must be labeled with a hazardous waste tag.[8]
-
The label must include the words "Hazardous Waste".[1]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
For mixtures, list all chemical components and their approximate percentages.[1]
-
Include the date of waste generation, the location (building and room number), and the principal investigator's name and contact information.[1]
-
On-site Storage and Handling
-
Storage Location: Store the sealed waste container in a well-ventilated, designated satellite accumulation area within the laboratory.
-
Container Status: Keep the waste container closed at all times except when adding waste.[3]
-
Spill Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[8]
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to treat or dispose of the chemical themselves.
-
Contact EHS: The primary step is to contact your institution's Environmental Health and Safety (EHS) office or equivalent department. They will provide specific instructions and arrange for a hazardous waste pickup.[1][8]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS department. This form will typically ask for detailed information about the waste, including its composition and quantity.[1]
-
Pickup: EHS personnel or their designated contractor will collect the properly labeled and sealed waste container from your laboratory. Do not transport hazardous waste across the facility yourself.[8]
Decontamination and Empty Container Disposal
-
Contaminated Labware: Non-disposable glassware contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with an appropriate solvent. This rinsate is also considered hazardous waste and must be collected for disposal.[2][8] After triple-rinsing, the original container's label should be defaced, and it can then typically be disposed of in the regular trash.[2][8]
Logical Workflow for Disposal
Caption: Step-by-step workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. pfw.edu [pfw.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. isotope.com [isotope.com]
- 7. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
